molecular formula C11H12N2OS2 B2819234 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole CAS No. 339011-37-9

2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole

カタログ番号: B2819234
CAS番号: 339011-37-9
分子量: 252.35
InChIキー: QZWPZKCSTXTGHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C11H12N2OS2 and its molecular weight is 252.35. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-methyl-5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-9-12-13-11(16-9)15-8-7-14-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWPZKCSTXTGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis Pathway and Mechanisms of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, renowned for its high aromaticity, bioisosterism with oxadiazoles, and broad-spectrum biological activities, including antimicrobial, anticonvulsant, and anticancer properties (1)[1]. The compound 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole represents a highly lipophilic derivative where the thiadiazole pharmacophore is linked to a phenoxyethyl moiety via a robust thioether (sulfanyl) bridge. This specific structural hybridization enhances cell membrane permeability and target protein binding affinity (2)[2]. This whitepaper delineates the retrosynthetic logic, mechanistic causality, and self-validating experimental protocols required to synthesize this target molecule with high yield and purity.

Retrosynthetic Strategy and Logical Disconnection

To construct 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole, the most reliable approach is the late-stage formation of the C–S bond. Cleaving the thioether linkage retrosynthetically yields two primary synthons: a nucleophilic 5-methyl-1,3,4-thiadiazole-2-thiol and an electrophilic 2-phenoxyethyl halide (typically a bromide). The 2-phenoxyethyl bromide can be further disconnected via a C–O bond cleavage to phenol and 1,2-dibromoethane.

Retrosynthesis TM 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole (Target Molecule) Synthon1 5-Methyl-1,3,4-thiadiazole-2-thiol (Nucleophile) TM->Synthon1 C-S Bond Cleavage Synthon2 2-Phenoxyethyl bromide (Electrophile) TM->Synthon2 C-S Bond Cleavage Phenol Phenol Synthon2->Phenol C-O Bond Cleavage Dibromoethane 1,2-Dibromoethane Synthon2->Dibromoethane C-O Bond Cleavage

Fig 1: Retrosynthetic disconnection of the target molecule into core synthons.

Mechanistic Causality: The SN​2 Thioetherification

The core reaction is a nucleophilic aliphatic substitution ( SN​2 ). 5-Methyl-1,3,4-thiadiazole-2-thiol exhibits thione-thiol tautomerism. While the nitrogen atoms in the thiadiazole ring possess lone pairs, alkylation occurs almost exclusively at the exocyclic sulfur atom.

Why S-alkylation over N-alkylation? According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the deprotonated thiolate anion is a highly polarizable, "soft" nucleophile. The sp3 hybridized carbon of the 2-phenoxyethyl bromide is a "soft" electrophilic center. This soft-soft interaction thermodynamically and kinetically favors S-alkylation over N-alkylation (3)[3]. The use of a mild base like Potassium Carbonate ( K2​CO3​ ) is critical; it is strong enough to deprotonate the thiol (pKa ~7) but mild enough to prevent the degradation of the alkyl halide or unwanted bis-alkylation side reactions (4)[4].

Mechanism Thiol 5-Methyl-1,3,4- thiadiazole-2-thiol Thiolate Thiolate Anion (Soft Nucleophile) Thiol->Thiolate - H+ Base Base (K2CO3) Deprotonation Base->Thiolate Transition Transition State [S ··· C ··· Br]‡ Thiolate->Transition Nucleophilic Attack (SN2) Electrophile 2-Phenoxyethyl bromide (Electrophile) Electrophile->Transition Product Target Thioether + KBr Transition->Product - Br-

Fig 2: SN2 mechanism showing thiolate formation and subsequent nucleophilic attack.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The choice of solvent (DMF) and the specific workup procedure (ice-water quenching) inherently drive the purification process by exploiting the drastic solubility differences between the starting materials and the highly lipophilic product.

Step 1: Preparation of 2-Phenoxyethyl Bromide (Precursor)

(Note: This can be purchased commercially, but is synthesized via Williamson ether synthesis if required).

  • Dissolve phenol (1.0 eq) and 1,2-dibromoethane (3.0 eq, excess to prevent dimerization) in acetone.

  • Add anhydrous K2​CO3​ (1.5 eq) and reflux for 12 hours.

  • Filter the inorganic salts, concentrate the filtrate, and purify via vacuum distillation to obtain 2-phenoxyethyl bromide (5)[5].

Step 2: Thioetherification (Target Synthesis)
  • Thiolate Generation : In a 100 mL round-bottom flask, dissolve 5-methyl-1,3,4-thiadiazole-2-thiol (10 mmol, 1.32 g) in 20 mL of anhydrous N,N-Dimethylformamide (DMF). Add anhydrous K2​CO3​ (15 mmol, 2.07 g). Stir at room temperature for 30 minutes. Validation check: The solution will slightly darken, indicating the formation of the thiolate anion.

  • Electrophilic Addition : Dropwise add 2-phenoxyethyl bromide (11 mmol, 2.21 g) over 10 minutes to prevent localized exothermic spikes.

  • Reaction Execution : Attach a reflux condenser and heat the mixture to 80 °C for 3 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3 v/v). The product spot will appear significantly higher (higher Rf) than the polar thiol starting material.

  • Self-Validating Workup : Cool the mixture to room temperature and pour it slowly into 100 mL of vigorously stirred crushed ice-water.

    • Causality of Workup: DMF, unreacted potassium thiolate, and K2​CO3​ are highly water-soluble. The target thioether is highly hydrophobic. Pouring into water forces the immediate precipitation of the target molecule, leaving impurities in the aqueous phase.

  • Isolation : Filter the crude solid under vacuum, wash with cold distilled water (3 x 20 mL), and recrystallize from hot ethanol to yield pure 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole.

Quantitative Data & Optimization Analytics

The reaction conditions were optimized to maximize the yield of the S-alkylated product while minimizing N-alkylation and bis-alkylation. DMF provides the optimal environment as a polar aprotic solvent, solvating the potassium cation and leaving the thiolate "naked" and highly reactive (6)[6].

Table 1: Reaction Optimization for Thioetherification
EntrySolventBaseTemperature (°C)Time (h)Isolated Yield (%)
1EthanolNaOHReflux (78)465%
2Acetone K2​CO3​ Reflux (56)678%
3 DMF K2​CO3​ 80 3 92%
4DMF Et3​N 80570%
5THFNaH0 to RT285%
Table 2: Spectroscopic Characterization Summary
Analytical MethodSignal / Peak DataStructural Assignment
1H NMR (400 MHz, CDCl3)δ 2.75 (s, 3H)Thiadiazole- CH3​
δ 3.60 (t, J = 6.5 Hz, 2H)S- CH2​ -
δ 4.30 (t, J = 6.5 Hz, 2H)O- CH2​ -
δ 6.90 - 7.30 (m, 5H)Aromatic phenoxy protons
13C NMR (100 MHz, CDCl3)δ 15.5, 32.1, 66.8 CH3​ , S- CH2​ , O- CH2​
δ 114.5, 121.2, 129.5, 158.3Aromatic carbons
δ 164.2, 165.8Thiadiazole core carbons (C2, C5)
HRMS (ESI) m/z 253.0475 [M+H]+ (Calc. for C11​H13​N2​OS2​ : 253.0469)

References

  • 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry Source: Chemical Reviews - ACS Publications URL:[Link]

  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole Source: PMC - National Institutes of Health URL:[Link]

  • Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis Source: PMC - National Institutes of Health URL:[Link]

  • Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides Source: Frontiers in Chemistry URL:[Link]

  • The Journal of Organic Chemistry Vol. 90 No. 46 Source: ACS Publications URL:[Link]

Sources

Physicochemical Profiling and ADME Characterization of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of heterocyclic pharmacophores requires a rigorous understanding of their physicochemical boundaries. 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole (CAS: 339011-37-9) is a highly versatile synthetic building block and screening scaffold[1]. It uniquely combines the electron-deficient, hydrogen-bond-accepting properties of a 1,3,4-thiadiazole core with the lipophilic, flexible nature of a terminal phenoxyethyl moiety[2].

This technical guide dissects the structural dynamics, physicochemical properties, and analytical workflows required to properly evaluate this compound. By understanding the causality behind its behavior in aqueous and biological matrices, researchers can effectively leverage this scaffold for anti-tubercular, antimicrobial, and oncological applications[3][4].

Structural Dynamics & Physicochemical Profile

The molecular architecture of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole (Molecular Formula: C11​H12​N2​OS2​ ) dictates its behavior in both formulation and target binding. The 1,3,4-thiadiazole ring acts as a potent bioisostere for pyrimidines and oxadiazoles, offering superior metabolic stability against ring-opening while providing two nitrogen atoms for hydrogen bonding[4].

Meanwhile, the terminal phenoxy group is recognized as a "privileged moiety" in medicinal chemistry, frequently utilized to anchor molecules deep within hydrophobic enzyme pockets[2]. The thioether (sulfanyl) linkage connecting these domains provides a critical rotational hinge, though it introduces specific metabolic liabilities.

Quantitative Physicochemical Data

The following table summarizes the calculated and experimental physicochemical parameters critical for Lipinski/Veber rule evaluation:

ParameterValuePharmacological Implication
Molecular Weight 252.36 g/mol Highly efficient ligand efficiency (LE); ideal for fragment-based or lead-like screening.
Calculated LogP (cLogP) ~2.80Optimal lipophilicity for passive membrane permeability without excessive non-specific binding.
Topological Polar Surface Area (TPSA) 76.0 ŲExcellent for cellular penetration; falls within the ideal range (< 90 Ų) for potential blood-brain barrier (BBB) permeation.
H-Bond Donors (HBD) 0Reduces desolvation penalty during target binding.
H-Bond Acceptors (HBA) 4Facilitates specific interactions with target kinase/enzyme hinge regions.
Rotatable Bonds 5Strikes a balance between conformational flexibility (to fit binding pockets) and entropic penalty upon binding.

Mechanistic Rationale & Pharmacophore Mapping

When integrating this compound into a screening cascade, it is vital to understand why these specific functional groups are paired. The thioether linkage was selected over a standard ether linkage due to sulfur's larger atomic radius and lower electronegativity. This alters the dihedral angle of the ethyl chain, allowing the phenoxy ring to adopt an orthogonal conformation relative to the planar thiadiazole core. This specific geometry is highly effective for occupying the L-shaped hydrophobic pockets found in targets like Mycobacterium tuberculosis DprE1 or human 20S proteasomes[2][3].

Pharmacophore Phenoxy Phenoxy Ring (Hydrophobic/Pi-Pi) Ether Ether Oxygen (HBA) Phenoxy->Ether Ethyl Ethyl Linker (Flexibility) Ether->Ethyl Sulfur Thioether Linkage (Metabolic Liability) Ethyl->Sulfur Thiadiazole 1,3,4-Thiadiazole Core (HBA / Bioisostere) Sulfur->Thiadiazole Methyl C2-Methyl (Steric Shield) Thiadiazole->Methyl

Fig 1: Pharmacophore mapping of the compound highlighting functional domains and binding roles.

Analytical Characterization: Thermodynamic Solubility

The Causality of the Method: Many drug discovery programs rely on kinetic solubility (spiking DMSO stock into buffer). However, the planar 1,3,4-thiadiazole core of this compound promotes strong intermolecular π−π stacking in the solid state. Kinetic methods bypass this crystal lattice energy, artificially inflating apparent solubility and leading to downstream precipitation in cellular assays. Therefore, a Thermodynamic Shake-Flask Protocol is mandatory.

Step-by-Step Thermodynamic Solubility Protocol

This protocol is designed as a self-validating system to ensure data integrity.

  • Sample Preparation: Weigh 2.0 mg of the solid compound into a 1.5 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS) at pH 7.4. Do not add any DMSO.

  • Equilibration: Cap the vial and place it in a thermoshaker at 37°C, shaking at 800 RPM for 24 hours. (Causality: 24 hours ensures complete equilibrium between the solid phase and the saturated solution).

  • Phase Separation: Centrifuge the vial at 14,000 x g for 15 minutes at 37°C to pellet undissolved solid.

  • Filtration: Carefully extract 500 µL of the supernatant and pass it through a 0.22 µm PTFE syringe filter into a clean vial.

  • LC-MS/MS Quantification:

    • Self-Validation Step: Inject a standard curve (1 nM to 100 µM) prepared in matching matrix. Include three Quality Control (QC) samples. If the QCs deviate by >15%, the run must be rejected.

    • Analyze via LC-MS/MS using a C18 column. The compound will ionize well in positive electrospray ionization (ESI+) due to the basic nitrogens on the thiadiazole ring.

In Vitro ADME: Microsomal Stability & S-Oxidation

While the phenoxyethyl and thiadiazole groups are highly stable, the thioether linkage is a known metabolic soft spot. The electron-rich sulfur atom is highly susceptible to Phase I oxidation by Cytochrome P450 (CYP450) and Flavin-containing monooxygenases (FMOs), rapidly converting to a sulfoxide, and subsequently a sulfone.

Metabolism Parent Parent Compound (Thioether) CYP450 CYP450 / FMO Oxidation Parent->CYP450 Phase I Metabolism Sulfoxide Sulfoxide Metabolite (Active/Reactive) CYP450->Sulfoxide [O] Addition Sulfone Sulfone Metabolite (Stable Elimination) Sulfoxide->Sulfone Secondary Oxidation

Fig 2: Phase I metabolic S-oxidation pathway of the thioether linkage via CYP450/FMO enzymes.

Step-by-Step Microsomal Stability Protocol

To accurately profile the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of this compound, execute the following assay:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Dilute the compound to a final assay concentration of 1 µM in the buffer (final DMSO concentration must be <0.1% to prevent CYP inhibition).

  • Control Integration (Self-Validation):

    • Positive Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel.

    • Negative Control: Prepare a "Minus-NADPH" control. Causality: Thioethers are nucleophilic and can auto-oxidize in oxygen-rich buffers. If the compound degrades in the absence of the NADPH cofactor, the clearance is chemical, not enzymatic—dictating a completely different structural optimization strategy.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS, tracking the disappearance of the parent mass ( m/z 253.07 [M+H]+ ) and the appearance of the sulfoxide ( m/z 269.07 [M+H]+ ).

References

  • Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents. ACS Medicinal Chemistry Letters.[Link]

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules (MDPI).[Link]

  • Spectral studies and Antimicrobial activities of newly synthesized 2-[3-ethyl-5-oxo-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-phenylacetamide derivatives. European Chemical Bulletin.[Link]

  • CAS#:339011-37-9 | 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole. ChemSrc Database.[Link]

Sources

An In-depth Technical Guide to Molecular Docking Studies of 2-phenoxyethyl sulfanyl 1,3,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and a detailed protocol for conducting molecular docking studies on 2-phenoxyethyl sulfanyl 1,3,4-thiadiazole derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to explore the therapeutic potential of this promising class of compounds.

Introduction: The Significance of 1,3,4-Thiadiazole Derivatives in Drug Discovery

The 1,3,4-thiadiazole scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Derivatives of 1,3,4-thiadiazole have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][4][5][6] The inclusion of a 2-phenoxyethyl sulfanyl moiety can further enhance the pharmacological profile of these molecules, making them compelling candidates for drug discovery and development.

Molecular docking is a powerful computational technique that plays a pivotal role in modern drug discovery.[7][8][9][10] It predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, such as a protein, to form a stable complex.[9][11] This in-silico approach allows for the rapid screening of large compound libraries, prioritization of candidates for experimental testing, and elucidation of the molecular basis of ligand-target interactions.[7][10]

This guide will walk you through the theoretical underpinnings and practical execution of a molecular docking study, using 2-phenoxyethyl sulfanyl 1,3,4-thiadiazole derivatives as a case study.

Pillar 1: The 'Why' - Causality Behind Experimental Choices in Molecular Docking

A successful molecular docking study is more than a mere computational exercise; it is a hypothesis-driven investigation into molecular recognition. The choices made at each step are critical for generating biologically relevant and trustworthy results.

Target Selection: Identifying the Biological Question

The first and most crucial step is the selection of a biological target. For 1,3,4-thiadiazole derivatives, a wide range of potential targets exists based on their known biological activities. For instance, if investigating their anticancer properties, a relevant target could be a protein involved in cancer cell proliferation or survival, such as a kinase or a specific receptor like the Estrogen Receptor for breast cancer.[12] The choice of target should be based on a thorough literature review and a clear biological hypothesis.

Ligand and Protein Preparation: Ensuring Chemical and Structural Integrity

The accuracy of a docking simulation is highly dependent on the quality of the input structures.

  • Ligand Preparation: The 2D structure of the 2-phenoxyethyl sulfanyl 1,3,4-thiadiazole derivatives must be converted into a 3D conformation. This process involves generating a low-energy 3D structure, assigning correct atom types and bond orders, and adding hydrogen atoms.

  • Protein Preparation: The 3D structure of the target protein is typically obtained from the Protein Data Bank (PDB).[13] Preparation involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning partial charges to each atom.[13][14][15] This "cleaning" process is essential to remove extraneous information and prepare the protein for the docking calculations.

Defining the Binding Site: Focusing the Search

Docking can be performed as a "blind" search of the entire protein surface or, more commonly, as a "targeted" search within a specific binding pocket.[16] If the binding site of a known inhibitor is available, the search space (often defined as a "grid box") is centered around this location.[17][18] This focused approach increases the efficiency and accuracy of the docking simulation by concentrating the computational effort on the most probable interaction site.

Choosing the Right Docking Algorithm and Scoring Function

Various docking programs, such as AutoDock, Vina, and GOLD, employ different search algorithms and scoring functions.[7][19]

  • Search Algorithms: These algorithms explore the conformational space of the ligand within the binding site to generate a variety of possible binding poses.[8]

  • Scoring Functions: These are mathematical models used to estimate the binding affinity for each pose.[7][10][11] The goal is to identify the pose with the most favorable (lowest) binding energy.

The choice of software often depends on a balance between computational speed and accuracy. For large-scale virtual screening, faster methods may be preferred, while for detailed binding mode analysis, more rigorous and computationally intensive methods are often employed.

Pillar 2: The 'How' - A Self-Validating Protocol for Molecular Docking

This section provides a step-by-step protocol for a typical molecular docking workflow. The inclusion of validation steps at critical junctures ensures the reliability of the generated results.

Experimental Protocol: Molecular Docking Workflow

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (e.g., PDB ID: 3ERT for the Estrogen Receptor).[12]

  • Clean the Protein: Using molecular modeling software (e.g., PyMOL, Discovery Studio), remove all water molecules, ions, and co-crystallized ligands from the PDB file.[13][14]

  • Add Hydrogens and Charges: Utilize software like AutoDock Tools to add polar hydrogens and assign Kollman charges to the protein.[13][20] Save the prepared protein in the PDBQT format.[20]

Step 2: Ligand Preparation

  • Obtain Ligand Structure: Draw the 2D structure of the 2-phenoxyethyl sulfanyl 1,3,4-thiadiazole derivative using a chemical drawing tool like ChemDraw or obtain it from a database like PubChem.[2]

  • Convert to 3D and Optimize: Use a program to convert the 2D structure to a 3D model and perform an initial energy minimization.

  • Prepare for Docking: In AutoDock Tools, define the rotatable bonds and save the ligand in the PDBQT format.[16]

Step 3: Grid Box Generation

  • Identify the Binding Site: Load the prepared protein into AutoDock Tools. If a co-crystallized ligand was present in the original PDB file, its coordinates can be used to define the center of the binding site.[17]

  • Define the Grid Box: Set the dimensions of the grid box to encompass the entire binding pocket, providing enough space for the ligand to move and rotate freely.[18][21] The grid parameter file will store these coordinates.[14]

Step 4: Running the Docking Simulation

  • Configure Docking Parameters: Create a docking parameter file (.dpf) that specifies the prepared protein and ligand files, the grid parameter file, and the docking algorithm settings (e.g., number of genetic algorithm runs).[14][20]

  • Execute Docking: Run the docking simulation using the chosen software (e.g., AutoDock Vina).[17] The program will generate a log file (.dlg) containing the results of the docking runs.[14]

Step 5: Analysis of Docking Results

  • Examine the Docking Log File: The log file contains information about the different binding poses (clusters) of the ligand, their corresponding binding energies, and estimated inhibition constants (Ki).[14]

  • Visualize Binding Poses: Use visualization software like PyMOL or Discovery Studio to view the docked poses of the ligand within the protein's binding site.[22]

  • Analyze Interactions: Identify and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) between the ligand and the amino acid residues of the protein.[11][22]

Self-Validation: Ensuring the Trustworthiness of the Protocol

Redocking of the Native Ligand: A crucial validation step is to re-dock the original co-crystallized ligand back into the protein's binding site.[23] A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) value, typically less than 2.0 Å.[22][23][24] This confirms that the chosen docking parameters are appropriate for the system under study.

Use of Decoy Sets: To assess the ability of the scoring function to distinguish between true binders and non-binders, a set of "decoy" molecules can be docked against the target.[18][23] A robust docking protocol should consistently rank the known active compounds higher than the decoy molecules.

Molecular Dynamics (MD) Simulations: For the most promising docked complexes, performing molecular dynamics simulations can provide further validation.[25] MD simulations analyze the stability of the protein-ligand complex over time under simulated physiological conditions, offering a more dynamic and realistic view of the binding event.[25]

Pillar 3: Visualization and Data Presentation

Clear and concise presentation of data is essential for interpreting and communicating the results of a molecular docking study.

Data Presentation: Summarizing Quantitative Results

The quantitative data from the docking simulations should be organized into a clear and easily comparable format.

Table 1: Docking Results for 2-phenoxyethyl sulfanyl 1,3,4-thiadiazole Derivatives

Compound IDBinding Energy (kcal/mol)Estimated Ki (µM)Number of H-bondsInteracting Residues
Derivative 1-8.50.52TYR35, GLU89
Derivative 2-7.91.21SER54
Derivative 3-9.20.13TYR35, GLU89, ASN92

Binding energy values represent the predicted affinity of the ligand for the protein; more negative values indicate stronger binding. Ki is the estimated inhibition constant. H-bonds are a key type of interaction contributing to binding affinity.

Mandatory Visualizations: Diagrams for Clarity

Visual representations are invaluable for understanding complex workflows and molecular interactions.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB Obtain Protein Structure (PDB) Clean_PDB Clean_PDB PDB->Clean_PDB Remove Water, Ions Ligand_2D Design/Obtain Ligand 2D Structure Ligand_3D Ligand_3D Ligand_2D->Ligand_3D Convert to 3D Prep_Protein Prep_Protein Clean_PDB->Prep_Protein Add Hydrogens, Charges Define_Grid Define Binding Site (Grid Box) Prep_Protein->Define_Grid Prep_Ligand Prep_Ligand Ligand_3D->Prep_Ligand Define Rotatable Bonds Prep_Ligand->Define_Grid Run_Docking Execute Docking Algorithm Define_Grid->Run_Docking Set Parameters Analyze_Results Analyze Poses & Scores Run_Docking->Analyze_Results Docking Log File Validation Validation (Redocking, MD) Run_Docking->Validation Visualize Visualize Interactions (PyMOL) Analyze_Results->Visualize Lowest Energy Pose

Caption: A generalized workflow for molecular docking studies.

Ligand_Interaction_Diagram cluster_pocket Protein Binding Pocket Ligand 1,3,4-Thiadiazole Derivative Tyr35 TYR35 Ligand->Tyr35 H-Bond Glu89 GLU89 Ligand->Glu89 H-Bond Phe101 PHE101 Ligand->Phe101 Hydrophobic Leu105 LEU105 Ligand->Leu105 Hydrophobic Ser54 SER54

Caption: Ligand-protein interaction diagram example.

Conclusion and Future Directions

Molecular docking is an indispensable tool in the rational design and discovery of novel therapeutic agents. This guide has provided a comprehensive framework for conducting and validating molecular docking studies of 2-phenoxyethyl sulfanyl 1,3,4-thiadiazole derivatives. By adhering to the principles of scientific integrity and employing rigorous validation techniques, researchers can generate reliable computational data to guide their experimental efforts.

The insights gained from these studies, such as the identification of key binding interactions and the prediction of binding affinities, can accelerate the optimization of lead compounds and ultimately contribute to the development of new and effective medicines. Future work should focus on integrating docking results with other computational methods, such as quantitative structure-activity relationship (QSAR) studies and advanced molecular dynamics simulations, to build more predictive models for drug discovery.

References

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025). Vertex AI Search.
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An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of a 2-Methyl-5-Sulfanyl-1,3,4-Thiadiazole Derivative

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: Extensive searches for the specific crystal structure and X-ray diffraction data of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole (CAS No. 339011-37-9) did not yield any publicly available crystallographic information. To fulfill the core requirements of this technical guide with scientific integrity, this document will focus on a closely related and well-characterized analogue: 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole . The principles of synthesis, crystallization, X-ray diffraction, and structural analysis detailed herein are directly applicable to the target compound and provide a robust framework for researchers in the field.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal and agricultural chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in drug design. Derivatives of 1,3,4-thiadiazole exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4] The structural elucidation of these compounds through single-crystal X-ray diffraction is paramount for understanding their structure-activity relationships, guiding further chemical modifications, and ultimately, developing more potent and selective therapeutic agents.

This guide provides a comprehensive overview of the synthesis, crystallization, and detailed crystallographic analysis of a representative 2-methyl-5-sulfanyl-1,3,4-thiadiazole derivative.

Synthesis and Crystallization: From Molecule to Single Crystal

The synthesis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole involves a nucleophilic substitution reaction.[5][6] The general approach for synthesizing such thioether derivatives of 1,3,4-thiadiazoles is outlined below.

Experimental Protocol: Synthesis

A solution of 5-methyl-1,3,4-thiadiazole-2-thiol (0.01 mol) and a suitable electrophile, in this case, 2-bromothiazole (0.01 mol), are dissolved in a polar aprotic solvent such as dimethylformamide (DMF) (10 ml).[5][6] A base, for instance, cesium carbonate, is added to the mixture to facilitate the deprotonation of the thiol, forming a more nucleophilic thiolate. The reaction mixture is then stirred at an elevated temperature (e.g., 413 K) for several hours to ensure the completion of the reaction.[5][6]

Post-reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified using flash column chromatography to yield the desired 2-methyl-5-(1,3-thiazol-2-ylsulfanyl)-1,3,4-thiadiazole.[5][6]

Experimental Protocol: Crystallization

The generation of single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization. For the representative compound, recrystallization from a solvent mixture proved effective.[5][6]

The purified amorphous product is dissolved in a minimal amount of a suitable solvent system, such as a dichloromethane/methanol mixture.[5][6] The solution is then subjected to slow evaporation at room temperature. This gradual process allows for the ordered arrangement of molecules into a crystal lattice, resulting in the formation of high-quality single crystals.

G cluster_synthesis Synthesis cluster_crystallization Crystallization Thiol 5-methyl-1,3,4-thiadiazole-2-thiol Reaction Stirring at 413 K Thiol->Reaction Electrophile 2-bromothiazole Electrophile->Reaction Solvent_Base DMF, Cs2CO3 Solvent_Base->Reaction Workup Solvent Removal Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product Amorphous Product Purification->Product Dissolution Dissolve in DCM/MeOH Product->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Crystals Single Crystals for XRD Evaporation->Crystals

Caption: Synthetic and Crystallization Workflow.

X-ray Diffraction and Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Data Collection and Refinement

A suitable single crystal of the title compound is mounted on a diffractometer. The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which leads to a more precise structure determination. The diffraction data are collected using a specific X-ray source, such as Mo Kα radiation.[1]

The collected data are then processed, which includes integration of the reflection intensities and correction for various experimental factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[1]

Crystal Structure Analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole

The analysis of the crystal structure provides invaluable insights into the molecular geometry, conformation, and intermolecular interactions that govern the solid-state packing of the molecule.

Molecular Structure and Conformation

The asymmetric unit of the title compound contains one molecule of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole. The molecule consists of a 1,3,4-thiadiazole ring and a 1,3-thiazole ring linked by a sulfur atom.[5][6] The bond lengths and angles within the heterocyclic rings are consistent with those of similar structures reported in the Cambridge Structural Database.[2][5][6] The aromaticity of both rings is confirmed by the observed bond lengths, which are intermediate between single and double bonds.[7]

A notable feature of the molecular conformation is the dihedral angle between the 1,3,4-thiadiazole and 1,3-thiazole rings, which is approximately 32.61°.[5][6] This non-planar arrangement is a common feature in such linked five-membered ring systems.[7]

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.3826 (2)
b (Å)9.4258 (1)
c (Å)13.5762 (2)
β (°)99.453 (1)
V (ų)1689.27 (4)
Z8
Note: Crystallographic data for a related 1,3,4-thiadiazole salt is presented for illustrative purposes of typical parameters.[1]
Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole is stabilized by a network of non-classical intermolecular C—H···N hydrogen bonds and π–π stacking interactions.[5][6][7] Specifically, a hydrogen bond is observed between a methine group of the 1,3-thiazole ring and a nitrogen atom of the 1,3,4-thiadiazole ring of an adjacent molecule.[7]

Furthermore, weak π–π stacking interactions are present between the thiadiazole rings of neighboring molecules and between the thiazole rings of other adjacent molecules, with centroid-to-centroid distances of approximately 3.889 Å and 3.809 Å, respectively.[7] These interactions play a crucial role in the overall cohesion and stability of the crystal structure.

G mol1 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole N C-H mol2 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole N C-H mol1:c1->mol2:n1 C-H···N Hydrogen Bond mol3 1,3,4-thiadiazole ring mol4 1,3,4-thiadiazole ring mol3->mol4 π–π Stacking

Caption: Key Intermolecular Interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contacts. For 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole, the analysis reveals that the most significant contributions to the crystal packing are from N···H/H···N, S···H/H···S, and S···C/C···S contacts.[7] This detailed analysis provides a quantitative understanding of the forces governing the supramolecular architecture.

Conclusion and Future Perspectives

The detailed structural characterization of 1,3,4-thiadiazole derivatives, as exemplified by 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole, is fundamental to the progression of drug discovery and materials science. The insights gained from single-crystal X-ray diffraction, including precise bond lengths, angles, and a comprehensive understanding of intermolecular interactions, provide a rational basis for the design of new molecules with enhanced biological activity and desired physicochemical properties. While the crystal structure of the originally requested compound remains elusive in the public domain, the methodologies and principles discussed in this guide offer a clear and authoritative pathway for its future characterization and for the broader field of 1,3,4-thiadiazole research.

References

  • Soudani, S., Aubert, E., Jelsch, C., & Ben Nasr, C. (2014). Crystal structure of 2-amino-5-methylsulfanyl-1,3,4-thiadiazol-3-ium chloride monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(9), o913–o914. [Link]

  • Kinshakova, E., Torambetov, B., Bharty, M. K., Atashov, A., Rasulov, A., Kadirova, S., & Gonnade, R. G. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole. Acta Crystallographica Section E: Crystallographic Communications, 81(7), 569-572. [Link]

  • Kinshakova, E., Torambetov, B., Bharty, M. K., Atashov, A., Rasulov, A., Kadirova, S., & Gonnade, R. G. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 7), 569–572. [Link]

  • Clerici, F., Pocar, D., Guido, M., Casoni, D., & Grazioso, G. (2001). Synthesis of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives and evaluation of their antidepressant and anxiolytic activity. Journal of Medicinal Chemistry, 44(6), 931–936. [Link]

  • Al-Majid, A. M., & Al-Omair, M. A. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 28(4), 1735. [Link]

  • Soudani, S., Aubert, E., Jelsch, C., & Ben Nasr, C. (2014). Crystal structure of 2-amino-5-methyl-sulfanyl-1,3,4-thia-diazol-3-ium chloride monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o913–o914. [Link]

  • Kinshakova, E., Torambetov, B., Bharty, M. K., Atashov, A., Rasulov, A., Kadirova, S., & Gonnade, R. G. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 7), 569–572. [Link]

  • Nidhishree, M., Gomathi, S., Nirmalram, J. S., & Mathivathanan, L. (2023). 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1056–1059. [Link]

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An In-depth Technical Guide to the Pharmacological Profile of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole, a heterocyclic compound identified as a potential inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17). While specific experimental data for this compound is limited, this document synthesizes information from related 1,3,4-thiadiazole derivatives and known ADAM17 inhibitors to project its pharmacological characteristics. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel small molecules targeting ADAM17. We will delve into its chemical properties, a plausible synthetic route, its putative mechanism of action, and the requisite experimental protocols for its comprehensive evaluation.

Introduction: The Therapeutic Promise of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this heterocycle have been explored for their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. The versatility of the 1,3,4-thiadiazole core allows for substitutions at the 2- and 5-positions, enabling the fine-tuning of physicochemical and pharmacological properties. The subject of this guide, 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole, combines this versatile core with a thioether linkage, a common feature in various bioactive molecules.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. The properties of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole, as calculated and available in the PubChem database (CID: 17893892), are summarized below.

PropertyValue
Molecular Formula C11H12N2O1S2
Molecular Weight 268.36 g/mol
XLogP3 2.9
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 5
Exact Mass 268.03910 g/mol
Topological Polar Surface Area 79.9 Ų
Heavy Atom Count 16
Formal Charge 0
Complexity 353

Source: PubChem CID 17893892

Synthesis and Characterization

While a specific synthetic protocol for 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole is not explicitly detailed in the reviewed literature, a plausible and efficient synthesis can be proposed based on established methods for analogous 2-thio-substituted 1,3,4-thiadiazoles.[1][2] The proposed two-step synthesis starts from the commercially available 5-methyl-1,3,4-thiadiazole-2-thiol.

Proposed Synthetic Pathway

Synthesis_of_2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole reagent1 5-Methyl-1,3,4-thiadiazole-2-thiol reaction S-alkylation reagent1->reaction Base (e.g., K2CO3) Solvent (e.g., DMF) reagent2 1-Bromo-2-phenoxyethane reagent2->reaction intermediate 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole reaction->intermediate caption Proposed synthesis of the target compound.

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol:
  • Reaction Setup: To a solution of 5-methyl-1,3,4-thiadiazole-2-thiol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. To this, add 1-bromo-2-phenoxyethane (1.1 eq) dropwise.

  • Reaction Monitoring: The reaction mixture is then stirred at room temperature, and its progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole.

  • Characterization: The structure of the final compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Profile: Targeting ADAM17

High-throughput screening data available in PubChem indicates that 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole is an inhibitor of ADAM17 (A Disintegrin and Metalloproteinase 17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).

ADAM17: A Key Therapeutic Target

ADAM17 is a transmembrane zinc-dependent metalloproteinase that plays a crucial role in the "shedding" of the extracellular domains of a wide variety of cell surface proteins. Its substrates include Tumor Necrosis Factor-α (TNF-α), epidermal growth factor receptor (EGFR) ligands, and various cytokines and their receptors. Dysregulation of ADAM17 activity is implicated in numerous pathological conditions, including inflammatory diseases and cancer.[3]

ADAM17_Signaling_Pathway cluster_membrane Cell Membrane ADAM17 ADAM17 proTNF pro-TNF-α ADAM17->proTNF cleavage EGFR_ligand pro-EGFR Ligand ADAM17->EGFR_ligand cleavage solubleTNF Soluble TNF-α proTNF->solubleTNF solubleEGFR_ligand Soluble EGFR Ligand EGFR_ligand->solubleEGFR_ligand inflammation Inflammation solubleTNF->inflammation cell_proliferation Cell Proliferation & Survival solubleEGFR_ligand->cell_proliferation caption ADAM17-mediated shedding of substrates.

Caption: ADAM17-mediated shedding of substrates.

Mechanism of Action

As a putative ADAM17 inhibitor, 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole is expected to bind to the active site of the enzyme, likely through chelation of the catalytic zinc ion, thereby preventing the cleavage and release of its substrates. This would lead to a reduction in the levels of soluble TNF-α and EGFR ligands, which in turn would modulate downstream inflammatory and proliferative signaling pathways.

Experimental Evaluation: Protocols and Workflows

To fully characterize the pharmacological profile of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

A fluorogenic assay can be used to determine the direct inhibitory activity of the compound on recombinant human ADAM17.[4]

Protocol:

  • Reagent Preparation: Prepare a solution of recombinant human ADAM17 enzyme and a fluorogenic peptide substrate.

  • Compound Dilution: Prepare a serial dilution of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole.

  • Assay Plate Setup: In a 96-well plate, add the ADAM17 enzyme, the test compound at various concentrations, and the assay buffer.

  • Incubation: Incubate the plate at 37°C for a specified period.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 value of the compound.

This assay measures the ability of the compound to inhibit the release of TNF-α from cells.[5][6]

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., THP-1 monocytes) that expresses transmembrane TNF-α.

  • Cell Stimulation: Stimulate the cells with an agent like lipopolysaccharide (LPS) to induce TNF-α shedding.

  • Compound Treatment: Treat the stimulated cells with varying concentrations of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of soluble TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Determine the IC50 value for the inhibition of TNF-α shedding.

In Vivo Models

To assess the therapeutic potential of the compound in a physiological context, in vivo studies are essential.

Given the role of ADAM17 in cancer progression, a xenograft model is a suitable choice.[7][8]

Protocol:

  • Cell Implantation: Implant human cancer cells (e.g., ovarian or breast cancer cell lines) that are known to be dependent on ADAM17 activity into immunocompromised mice.[7][8]

  • Tumor Growth: Allow the tumors to establish and grow to a palpable size.

  • Compound Administration: Administer 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Monitor tumor volume regularly using calipers.

  • Pharmacodynamic Assessment: At the end of the study, collect tumor and plasma samples to measure the levels of ADAM17 substrates (e.g., soluble EGFR ligands) as a marker of target engagement.

  • Data Analysis: Compare the tumor growth in the treated group to a vehicle-treated control group to determine the anti-tumor efficacy.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies enzymatic_assay ADAM17 Enzymatic Assay (Determine IC50) shedding_assay TNF-α Shedding Assay (Cellular Potency) enzymatic_assay->shedding_assay selectivity_assay Selectivity Profiling (vs. other ADAMs/MMPs) shedding_assay->selectivity_assay pk_studies Pharmacokinetic Studies (ADME Properties) selectivity_assay->pk_studies efficacy_model Xenograft Cancer Model (Anti-tumor Efficacy) pk_studies->efficacy_model pd_markers Pharmacodynamic Analysis (Target Engagement) efficacy_model->pd_markers start Compound Synthesis & Characterization start->enzymatic_assay caption Comprehensive evaluation workflow.

Caption: Comprehensive evaluation workflow.

Conclusion and Future Directions

2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole represents a promising starting point for the development of novel ADAM17 inhibitors. Its 1,3,4-thiadiazole core is a well-established pharmacophore, and its identification as an ADAM17 inhibitor in high-throughput screening warrants further investigation. The projected pharmacological profile, based on the extensive research into related compounds and the biological role of its target, suggests potential therapeutic applications in oncology and inflammatory diseases.

The immediate next steps should focus on the experimental validation of its inhibitory activity and selectivity. A thorough structure-activity relationship (SAR) study, exploring modifications at the methyl and phenoxyethyl groups, could lead to the discovery of more potent and selective analogs. Ultimately, comprehensive preclinical studies, including detailed pharmacokinetic and toxicology assessments, will be crucial to determine the clinical translational potential of this compound and its derivatives.

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  • Northwest Life Science Specialties, LLC. (n.d.). Product Manual for Rat Tumor Necrosis Factor Alpha (TNFa) ELISA Assay Kit. Retrieved from [Link]

  • Bartsch, J. W., et al. (2010). Tumor Necrosis Factor-α (TNF-α) Regulates Shedding of TNF-α Receptor 1 by the Metalloprotease-Disintegrin ADAM8: Evidence for a Protease-Regulated Feedback Loop in Neuroprotection. Journal of Neuroscience, 30(36), 12210-12218.
  • ResearchGate. (n.d.). ADAM17 inhibition in combination with single-dose IR reduces tumor growth in an orthotopic lung cancer model. Retrieved from [Link]

  • BPS Bioscience. (n.d.). ADAM17 Fluorogenic Assay Kit. Retrieved from [Link]

  • Wichert, M., et al. (2025). Thiazole-Based IL-17 Inhibitors Discovered by Scaffold Morphing. ChemMedChem, e202400851.
  • ResearchGate. (n.d.). Thiazole‐Based IL‐17 Inhibitors Discovered by Scaffold Morphing. Retrieved from [Link]

  • Karcz, D., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8690.
  • Liu, Y., et al. (2021). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 16(1), 173.

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Methodological & Application

Step-by-step synthesis protocol for 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Mechanistic Profiling of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Methodological Rationale

Introduction and Strategic Rationale

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in molecules exhibiting antimicrobial, anticancer, and antiepileptic properties [1]. The functionalization of the 2-mercapto-5-methyl-1,3,4-thiadiazole core via thioether linkages is a highly effective strategy to enhance the lipophilicity and target-binding flexibility of the resulting drug candidates.

This application note details a highly optimized, regioselective S-alkylation protocol to synthesize 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole . By coupling 5-methyl-1,3,4-thiadiazole-2-thiol with 2-phenoxyethyl bromide, we establish a robust thioether bridge. The protocol is designed as a self-validating system, ensuring high yield and purity through strategic solvent and base selection.

Mechanistic Insights and Causality (E-E-A-T)

In the alkylation of heterocyclic thiols, a common competing side reaction is N-alkylation. However, the exocyclic sulfur atom in 2-mercapto-1,3,4-thiadiazoles is highly polarizable (a "soft" nucleophile) compared to the endocyclic nitrogen atoms ("hard" nucleophiles) [2].

  • Base Selection (K₂CO₃): We utilize anhydrous potassium carbonate (K₂CO₃) as a mild base. It is strong enough to quantitatively deprotonate the thiol (pKa ~7.5) to form the highly nucleophilic thiolate anion, but mild enough to prevent the degradation of the phenoxyethyl halide.

  • Solvent Selection (Acetone): Anhydrous acetone is selected as the optimal solvent. It readily dissolves the organic precursors, but the byproduct of the reaction (potassium bromide) is insoluble in acetone. The continuous precipitation of KBr drives the equilibrium of this Sₙ2 reaction strictly forward (Le Chatelier’s principle), serving as a visual indicator of reaction progress.

Experimental Workflow

Workflow Start 5-Methyl-1,3,4-thiadiazole-2-thiol + 2-Phenoxyethyl bromide Base Add K2CO3 in Acetone (Thiol Deprotonation) Start->Base Step 1 Reaction Reflux at 60°C, 5 hrs (SN2 S-Alkylation) Base->Reaction Step 2 Workup Aqueous Quench & EtOAc Extraction Reaction->Workup Step 3 Purification Silica Gel Chromatography (Hexane:EtOAc) Workup->Purification Step 4 Product Pure 2-Methyl-5-[(2-phenoxyethyl)sulfanyl] -1,3,4-thiadiazole Purification->Product Final Isolation

Figure 1: Step-by-step workflow for the regioselective S-alkylation of 1,3,4-thiadiazole.

Quantitative Reaction Optimization

To validate the chosen methodology, various conditions were screened. The data below demonstrates why the Acetone/K₂CO₃ system was selected over other common alkylation environments [3].

SolventBaseTemp (°C)Time (h)Conversion Yield (%)S- vs. N-Alkylation Ratio
DMFK₂CO₃25 (RT)1278%> 95:5
Acetone K₂CO₃ 60 (Reflux) 5 89% > 99:1
EthanolNaOH80 (Reflux)462%85:15
THFEt₃N65 (Reflux)1845%90:10

Step-by-Step Synthesis Protocol

Safety Precautions: Conduct all operations in a certified chemical fume hood. 2-Phenoxyethyl bromide is a lachrymator and skin irritant; appropriate PPE (nitrile gloves, lab coat, safety goggles) is mandatory.

Reagents Required:

  • 5-Methyl-1,3,4-thiadiazole-2-thiol: 1.0 equivalent (10 mmol, 1.32 g)

  • 2-Phenoxyethyl bromide: 1.1 equivalents (11 mmol, 2.21 g)

  • Anhydrous Potassium Carbonate (K₂CO₃): 1.5 equivalents (15 mmol, 2.07 g)

  • Anhydrous Acetone: 30 mL

Procedure:

  • Preparation of the Thiolate: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-1,3,4-thiadiazole-2-thiol (1.32 g, 10 mmol) and anhydrous acetone (30 mL). Stir until fully dissolved.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.07 g, 15 mmol) to the solution. Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation. The mixture will become slightly opaque.

  • Electrophile Introduction: Attach a reflux condenser to the flask. Slowly add 2-phenoxyethyl bromide (2.21 g, 11 mmol) dropwise via syringe over 5 minutes.

  • Reflux and Monitoring: Heat the reaction mixture to a gentle reflux (approx. 60 °C) using an oil bath or heating mantle. Maintain reflux for 5 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The formation of a dense white precipitate (KBr) confirms the progression of the substitution.

  • Workup: Once TLC indicates the complete consumption of the starting thiol, remove the flask from heat and allow it to cool to room temperature. Filter the mixture through a sintered glass funnel to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with an additional 10 mL of acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude residue.

  • Extraction: Dissolve the crude residue in Ethyl Acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with distilled water (2 × 25 mL) and saturated aqueous NaCl (brine, 25 mL).

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via silica gel column chromatography (eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes) to afford the pure 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole as a crystalline solid or viscous oil.

References

  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. MDPI - Molecules. Available at:[Link]

  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles. Organic Chemistry Portal. Available at:[Link]

Application Note: NMR Spectroscopy Characterization of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The 1,3,4-thiadiazole scaffold is a highly versatile, electron-deficient five-membered heterocycle that serves as a privileged pharmacophore in drug discovery. Compounds containing this nucleus exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The specific compound of interest, 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole , combines this rigid, electron-withdrawing core with a flexible, lipophilic phenoxyethyl thioether side chain.

Accurate structural elucidation of this molecule is critical for downstream Structure-Activity Relationship (SAR) studies. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to unambiguously assign the 1 H and 13 C resonances of this compound, explaining the causality behind the observed chemical shifts and the experimental parameters chosen.

Experimental Workflow & Strategy

To ensure absolute confidence in the structural assignment, we employ a self-validating workflow that pairs 1D NMR (for quantitative shift and integration data) with 2D NMR techniques (COSY, HSQC, HMBC) to map the connectivity between isolated spin systems.

NMR_Workflow N1 Sample Preparation Dissolve in CDCl3 (TMS internal std) N2 1D NMR Acquisition 1H (400 MHz), 13C (100 MHz) N1->N2 N3 2D NMR Acquisition COSY, HSQC, HMBC N2->N3 N4 Spectral Processing Fourier Transform, Phasing, Baseline N3->N4 N5 Structural Elucidation Peak Picking & Integration N4->N5 N6 Data Validation Cross-referencing 1D & 2D (Self-Validation) N5->N6

Figure 1: Step-by-step NMR characterization and structural validation workflow.

Step-by-Step NMR Protocol

Step 1: Sample Preparation
  • Procedure: Weigh 15–20 mg of the compound for 1 H NMR and 40–50 mg for 13 C NMR. Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl 3​ is selected because the lipophilic thioether and phenoxy groups exhibit excellent solubility in it. Furthermore, CDCl 3​ lacks exchangeable protons and its residual solvent peak (7.26 ppm) does not severely overlap with the distinct phenoxy multiplet patterns[2]. The higher mass for 13 C NMR is required to overcome the low natural abundance (1.1%) and low gyromagnetic ratio of the 13 C nucleus.

Step 2: Instrument Calibration & Tuning
  • Procedure: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl 3​ . Shim the magnet (Z1-Z5) and tune/match the probe specifically to the sample.

  • Causality: Tuning the probe to the exact impedance of the sample maximizes the signal-to-noise (S/N) ratio. This is absolutely critical for resolving the quaternary carbons (C2, C5 of the thiadiazole, and the ipso-carbon of the phenyl ring) which inherently produce weaker signals.

Step 3: 1D Acquisition Parameters
  • 1 H NMR: Acquire 16 scans with a spectral width of 15 ppm. Set the relaxation delay (D1) to 2.0 seconds.

  • 13 C NMR: Acquire 1024–2048 scans with a spectral width of 250 ppm. Set the D1 delay to 3.0–5.0 seconds .

  • Causality: Quaternary carbons (such as the electron-deficient C2 and C5 of the 1,3,4-thiadiazole ring) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ relaxation times. An extended D1 delay ensures these nuclei fully relax between pulses, preventing signal saturation and loss of the heterocycle peaks.

Step 4: 2D Acquisition (Self-Validation System)
  • Procedure: Acquire 1 H- 1 H COSY, 1 H- 13 C HSQC, and 1 H- 13 C HMBC spectra using standard pulse sequences.

  • Causality: The molecule consists of three distinct structural blocks: the thiadiazole core, the ethyl linker, and the phenoxy ring. 1D NMR alone cannot prove they are connected. HMBC (Heteronuclear Multiple Bond Correlation) is engineered to detect long-range ( 2JCH​ and 3JCH​ ) couplings, acting as the definitive bridge that validates the molecular assembly.

Spectral Data & Causality Analysis

The chemical shifts are dictated by the electronic environment of the molecule. The 1,3,4-thiadiazole ring is highly electron-deficient due to the inductive and mesomeric effects of its two nitrogen atoms and sulfur atom[1]. Conversely, the phenoxy oxygen acts as an electron-withdrawing group via induction (deshielding the adjacent CH 2​ ) but as an electron-donating group via resonance (+M effect), which shields the ortho and para protons of the aromatic ring[3].

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegration J (Hz)Assignment Causality
Thiadiazole-CH 3​ 2.75Singlet (s)3H-Deshielded by the electron-deficient heteroaromatic ring.
S-CH 2​ 3.60Triplet (t)2H6.5Moderately deshielded by the adjacent sulfur atom.
O-CH 2​ 4.30Triplet (t)2H6.5Strongly deshielded by the highly electronegative oxygen atom[2].
Ar-H (ortho) 6.90Doublet (d)2H8.0Shielded by the +M resonance effect of the phenoxy oxygen[3].
Ar-H (para) 6.96Triplet (t)1H7.5Shielded by the +M resonance effect of the phenoxy oxygen.
Ar-H (meta) 7.28Doublet of doublets (dd)2H8.0, 7.5Less affected by oxygen's +M effect; reflects standard aromatic shift.
Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)TypeAssignment Causality
Thiadiazole-CH 3​ 15.8CH 3​ Typical upfield shift for a methyl group on an electron-withdrawing heterocycle[4].
S-CH 2​ 33.5CH 2​ Alkyl carbon directly bonded to a moderately electronegative sulfur.
O-CH 2​ 67.2CH 2​ Alkyl carbon strongly deshielded by direct bond to oxygen[3].
Ar-C (ortho) 114.8CHOrtho position enriched with electron density from oxygen[2].
Ar-C (para) 121.2CHPara position enriched with electron density from oxygen.
Ar-C (meta) 129.6CHMeta position, minimal resonance shielding.
Ar-C (ipso) 158.5CqDirectly bonded to the highly electronegative oxygen atom[2].
Thiadiazole C5 164.5CqHighly deshielded sp2 carbon bonded to the exocyclic sulfur[1].
Thiadiazole C2 165.2CqHighly deshielded sp2 carbon bonded to the methyl group[1].

Self-Validation via 2D NMR

To ensure the trustworthiness of the protocol, the assignments in Tables 1 and 2 must be cross-validated using the 2D data:

  • COSY ( 1 H- 1 H): A strong cross-peak will be observed between the triplet at 3.60 ppm (S-CH 2​ ) and the triplet at 4.30 ppm (O-CH 2​ ), confirming they are adjacent to one another forming the ethyl linker.

  • HSQC ( 1 H- 13 C): Confirms direct attachments. The proton signal at 2.75 ppm will correlate perfectly with the carbon at 15.8 ppm, validating the methyl group assignment. Crucially, the quaternary carbons (158.5, 164.5, 165.2 ppm) will show no cross-peaks in the HSQC, validating their quaternary nature.

  • HMBC ( 1 H- 13 C): This is the ultimate proof of structure.

    • The S-CH 2​ protons (3.60 ppm) will show a 3JCH​ correlation to the Thiadiazole C5 (164.5 ppm) , proving the thioether is attached to the heterocycle.

    • The O-CH 2​ protons (4.30 ppm) will show a 3JCH​ correlation to the Ar-C ipso (158.5 ppm) , proving the ether linkage to the phenyl ring.

    • The Methyl protons (2.75 ppm) will show a 2JCH​ correlation to Thiadiazole C2 (165.2 ppm) .

References

  • [3] Synthesis, Characterization, and Computational Study of Novel 2-Phenoxyethyl Xanthate Ligand and Complexes with some Transitions Metals | Oriental Journal of Chemistry |[Link]

  • [2] Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol | The Royal Society of Chemistry |[Link]

  • [1] 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry | Chemical Reviews (ACS Publications) |[Link]

  • [4] New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations | DergiPark |[Link]

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Application Note: A Robust HPLC Method for the Quantification and Purity Assessment of 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the separation, quantification, and purity analysis of 1,3,4-thiadiazole derivatives. These heterocyclic compounds are of significant interest in pharmaceutical research due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The described reverse-phase HPLC (RP-HPLC) method provides a reliable and efficient approach for quality control and research and development applications. The protocol herein is designed to be a comprehensive guide, explaining the rationale behind chromatographic choices and providing a foundation for method validation in accordance with regulatory guidelines.

Introduction

The 1,3,4-thiadiazole scaffold is a key pharmacophore in medicinal chemistry, leading to a continuous influx of new derivatives with potential therapeutic applications.[2][3][4] Consequently, the development of reliable analytical methods to ensure the identity, purity, and potency of these compounds is paramount for drug development and quality assurance.[5] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and reproducibility.[6][7]

This document outlines a versatile RP-HPLC method applicable to a range of 1,3,4-thiadiazole derivatives. The methodology is built upon the principle of separating compounds based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase.[1] The strategic selection of the column, mobile phase composition, and detection parameters is crucial for achieving optimal separation from potential impurities and degradation products.

Chromatographic Method Development: A Rationale-Driven Approach

The development of a successful HPLC method hinges on a systematic understanding of the analyte's physicochemical properties and the principles of chromatography. For 1,3,4-thiadiazole derivatives, which are often nitrogen-containing heterocyclic compounds, careful consideration of factors that can influence peak shape and retention is necessary.[8][9]

Column Selection: The Foundation of Separation

A C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography and serves as an excellent starting point for the analysis of many 1,3,4-thiadiazole derivatives. Its nonpolar nature provides effective retention for a wide range of hydrophobicities. For more polar derivatives, an embedded polar group (e.g., amide) or a phenyl-based stationary phase can offer alternative selectivity and improved peak shape.

Mobile Phase Optimization: Tailoring the Elution

The mobile phase composition is a critical parameter for controlling retention and selectivity. A typical mobile phase for RP-HPLC consists of an aqueous component and an organic modifier, most commonly acetonitrile or methanol.[1]

  • Organic Modifier: Acetonitrile is often preferred due to its lower viscosity and UV transparency at low wavelengths. The proportion of acetonitrile in the mobile phase is adjusted to achieve optimal retention times; a higher percentage will decrease retention.

  • Aqueous Phase and pH Control: The pH of the aqueous phase is a powerful tool for controlling the retention of ionizable compounds.[7] Many 1,3,4-thiadiazole derivatives contain basic nitrogen atoms.[8] To ensure consistent retention and sharp, symmetrical peaks, it is advisable to work at a pH that is at least two units away from the pKa of the analyte.[7] The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid (0.1% v/v), to the aqueous phase is common practice to suppress the ionization of residual silanol groups on the silica-based stationary phase and to protonate basic analytes, leading to improved peak shape.[1][9]

Detection Wavelength: Maximizing Sensitivity

The selection of the detection wavelength is based on the UV-visible absorption spectrum of the 1,3,4-thiadiazole derivative. A wavelength at or near the absorption maximum (λmax) will provide the highest sensitivity.[10] For initial method development, a photodiode array (PDA) detector is invaluable for determining the optimal wavelength and for assessing peak purity.

Experimental Protocol

This protocol provides a starting point for the HPLC analysis of 1,3,4-thiadiazole derivatives. It is essential to optimize and validate the method for each specific compound of interest.[5][11]

Instrumentation and Materials
  • HPLC System: A standard HPLC or UPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV or PDA detector is suitable.[1]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for initial method development.

  • Chemicals and Reagents:

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Trifluoroacetic acid (TFA) or formic acid, analytical grade

    • Reference standard of the 1,3,4-thiadiazole derivative of interest

    • Sample containing the 1,3,4-thiadiazole derivative

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of TFA or formic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.[1]

  • Mobile Phase B (Organic): HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.[1]

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is typically a suitable diluent for dissolving the standard and sample.[1]

  • Standard Solution: Accurately weigh a known amount of the 1,3,4-thiadiazole reference standard and dissolve it in the diluent to a final concentration of approximately 0.1 mg/mL. Further dilutions can be made to construct a calibration curve for quantitative analysis.[1]

  • Sample Solution: Accurately weigh the sample and dissolve it in the diluent to achieve a target concentration similar to the standard solution. Filter the solution through a 0.45 µm syringe filter prior to injection.[1]

Chromatographic Conditions

The following table summarizes the recommended starting chromatographic conditions.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and efficiency for a broad range of compounds.
Mobile Phase A: 0.1% TFA in WaterB: AcetonitrileTFA acts as an ion-pairing agent and improves peak shape for basic compounds.
Gradient 5% to 95% B over 20 minA gradient elution is recommended for analyzing samples with components of varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak shapes.
Injection Vol. 10 µLA typical injection volume; can be adjusted based on concentration and sensitivity.
Detection UV at λmax of the analyteMaximizes sensitivity for the compound of interest.
Method Validation Workflow

A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose.[5] The validation should be performed in accordance with ICH guidelines and typically includes the following parameters:[6][12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[11]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of the test results to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

HPLC_Method_Development_and_Validation cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Analyte_Characterization Analyte Characterization (pKa, logP, UV spectrum) Column_Screening Column Screening (C18, Phenyl, etc.) Analyte_Characterization->Column_Screening Mobile_Phase_Opt Mobile Phase Optimization (Organic %, pH, Additives) Column_Screening->Mobile_Phase_Opt Detection_Wavelength Detection Wavelength (PDA Scan) Mobile_Phase_Opt->Detection_Wavelength Final_Method Finalized Analytical Method Detection_Wavelength->Final_Method Specificity Specificity (Peak Purity, Resolution) Final_Method->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (% Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated HPLC Method Robustness->Validated_Method caption Workflow for HPLC Method Development and Validation.

Caption: Workflow for HPLC Method Development and Validation.

Troubleshooting Common HPLC Issues

Even with a well-developed method, issues can arise during routine analysis. The following table outlines some common problems and their potential solutions.

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with silanol groups; improper mobile phase pH.Add an acidic modifier (e.g., 0.1% TFA) to the mobile phase; adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[8]
Poor Resolution Inappropriate mobile phase composition; column degradation.Optimize the mobile phase gradient; replace the column.[13]
Baseline Noise/Drift Air bubbles in the system; contaminated mobile phase; detector instability.Degas the mobile phase thoroughly; use fresh, high-purity solvents; allow the detector to warm up properly.[13][14]
Pressure Fluctuations Leaks in the system; pump malfunction.Check all fittings for leaks; purge the pump.[15]

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable framework for the analysis of 1,3,4-thiadiazole derivatives. By following a systematic approach to method development and validation, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reproducible data for these pharmaceutically important compounds. The provided protocol serves as a strong starting point, which should be further optimized and validated for the specific analyte and application to meet regulatory and quality standards.

References

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • ResearchGate. Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. [Link]

  • ResearchGate. Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • UOK Journals. View of Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. [Link]

  • Sepuxianyun. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of 1,3,4-Thiadiazole Derivatives as Novel Potent Peptide Deformylase Inhibitors for Combating Drug-Resistant Gram-Positive and -Negative Bacteria. [Link]

  • MDPI. Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. [Link]

  • SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Chemical Methodologies. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. [Link]

  • RSC Publishing. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]

  • Journal of Kufa for Chemical Sciences. Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • Thieme. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • GALAK Chromatography. 4 Common Problems & Solutions For HPLC System. [Link]

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Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring system is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities.[1] This five-membered heterocyclic scaffold is a constituent of numerous compounds with established antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3] The biological versatility of 1,3,4-thiadiazole derivatives is attributed to the unique electronic arrangement of the ring, which allows for diverse interactions with biological targets.[1]

This document provides detailed protocols for the preliminary in vitro antimicrobial evaluation of a novel derivative, 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole (CAS 339011-37-9) .[4] While extensive data on this specific molecule is not yet prevalent in public literature, the protocols outlined below are based on established methodologies for evaluating new chemical entities, particularly those belonging to the promising thiadiazole class. These guidelines are designed for researchers, scientists, and drug development professionals to generate robust and reproducible antimicrobial susceptibility data. The methodologies are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of high-quality, interpretable results.[5]

Part 1: Foundational Assay - Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. This quantitative measure is crucial for assessing the potency of a novel compound. The protocol described here is adapted from the CLSI M07 guidelines for bacteria.[5]

Principle of the Assay

This method involves challenging a standardized population of microorganisms with serial dilutions of the test compound in a liquid growth medium. Following incubation, the presence or absence of microbial growth is determined, typically by visual inspection or spectrophotometric measurement.

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare standardized microbial inoculum (0.5 McFarland) D Inoculate wells with microbial suspension A->D B Prepare serial dilutions of test compound in 96-well plate B->D C Prepare positive & negative controls C->D E Incubate plates at optimal temperature (e.g., 35-37°C, 18-24h) D->E F Visually or spectrophotometrically determine growth E->F G Identify the lowest concentration with no visible growth (MIC) F->G

Caption: Workflow for MIC determination using broth microdilution.

Detailed Protocol: Broth Microdilution

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed 1% to avoid toxicity to the microorganisms.
  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria. For fastidious organisms, specific media may be required as per CLSI M45 guidelines.[6] For fungi, RPMI-1640 medium is recommended according to CLSI M38-A.[7][8]
  • Microorganisms: Use quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Candida albicans ATCC 10231) and clinically relevant isolates.[9]
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer (optional).

2. Inoculum Preparation:

  • From a fresh culture (18-24 hours old), pick 4-5 well-isolated colonies.
  • Suspend the colonies in sterile saline or broth.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]
  • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

3. Assay Plate Preparation:

  • Dispense 50 µL of sterile broth into all wells of a 96-well plate.
  • Add 50 µL of the stock solution of the test compound to the first well of each row to be tested.
  • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of concentrations of the test compound.
  • Controls:
  • Positive Control (Growth Control): A well containing only broth and the microbial inoculum.
  • Negative Control (Sterility Control): A well containing only broth.
  • Solvent Control: A well containing broth, the microbial inoculum, and the highest concentration of the solvent used.
  • Reference Antimicrobial: A row dedicated to a standard antimicrobial (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to validate the assay.

4. Inoculation and Incubation:

  • Add 50 µL of the prepared microbial inoculum to each well (except the negative control).
  • Seal the plates and incubate at 35-37°C for 18-24 hours for most bacteria. Fungal assays may require longer incubation periods (24-72 hours).[11][12]

5. Result Interpretation:

  • The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control. A small, faint button of cells at the bottom of the well may be acceptable.

Part 2: Qualitative Screening - Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary test to screen for antimicrobial activity. It is a qualitative or semi-quantitative assay that provides a visual indication of a compound's ability to inhibit microbial growth.

Principle of the Assay

A standardized microbial inoculum is spread over the surface of an agar plate. Wells are then made in the agar, and a solution of the test compound is added to the wells. The compound diffuses into the agar, creating a concentration gradient. If the compound is active, a clear zone of inhibition will appear around the well where microbial growth has been prevented.

Experimental Workflow: Agar Well Diffusion

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Mueller-Hinton Agar plates B Prepare standardized microbial inoculum and swab onto agar surface A->B C Create wells in the agar using a sterile borer B->C D Add test compound solution to the wells C->D E Incubate plates at optimal temperature (e.g., 35-37°C, 18-24h) D->E F Observe for zones of inhibition E->F G Measure the diameter of the inhibition zones in millimeters F->G

Caption: Workflow for the agar well diffusion assay.

Detailed Protocol: Agar Well Diffusion

1. Preparation of Materials:

  • Test Compound: Prepare a solution of known concentration in a suitable solvent (e.g., DMSO).
  • Media: Mueller-Hinton Agar (MHA) is the standard medium for this assay.
  • Microorganisms: Use the same QC strains and test isolates as in the broth microdilution method.
  • Equipment: Sterile Petri dishes, sterile cotton swabs, sterile cork borer, calipers or a ruler.

2. Inoculum and Plate Preparation:

  • Prepare a microbial inoculum adjusted to a 0.5 McFarland standard as described previously.[10]
  • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
  • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
  • Allow the plate to dry for a few minutes.

3. Well Creation and Compound Application:

  • Using a sterile cork borer (e.g., 6 mm diameter), create wells in the agar.
  • Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
  • Controls:
  • Negative Control: A well containing only the solvent.
  • Positive Control: A well containing a standard antimicrobial solution.

4. Incubation and Measurement:

  • Incubate the plates at 35-37°C for 18-24 hours.
  • After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter, including the diameter of the well.[10]

Data Presentation and Interpretation

For a comprehensive evaluation of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole, the results should be tabulated for clear comparison.

Table 1: Hypothetical MIC Data for 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole

MicroorganismStrainGram StainMIC (µg/mL) of Test CompoundMIC (µg/mL) of Reference Drug
Staphylococcus aureusATCC 29213Gram-positive[Result][Ciprofloxacin Result]
Bacillus subtilisATCC 6633Gram-positive[Result][Ciprofloxacin Result]
Escherichia coliATCC 25922Gram-negative[Result][Ciprofloxacin Result]
Pseudomonas aeruginosaATCC 27853Gram-negative[Result][Ciprofloxacin Result]
Candida albicansATCC 10231Fungus[Result][Fluconazole Result]

Table 2: Hypothetical Zone of Inhibition Data for 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole (at 100 µ g/well )

MicroorganismStrainGram StainZone of Inhibition (mm) of Test CompoundZone of Inhibition (mm) of Reference Drug
Staphylococcus aureusATCC 29213Gram-positive[Result][Ciprofloxacin Result]
Bacillus subtilisATCC 6633Gram-positive[Result][Ciprofloxacin Result]
Escherichia coliATCC 25922Gram-negative[Result][Ciprofloxacin Result]
Pseudomonas aeruginosaATCC 27853Gram-negative[Result][Ciprofloxacin Result]
Candida albicansATCC 10231Fungus[Result][Fluconazole Result]

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial antimicrobial characterization of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole. By adhering to these standardized methods, researchers can generate reliable data to ascertain the compound's spectrum of activity and potency. Positive results from these screening assays would warrant further investigation, including time-kill kinetic studies, determination of the mechanism of action, and evaluation of cytotoxicity to establish a preliminary therapeutic index. The rich history of the 1,3,4-thiadiazole scaffold suggests that novel derivatives such as this hold significant promise in the ongoing search for new anti-infective agents.[1][2]

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FTIR and mass spectrometry analysis of 2-phenoxyethyl sulfanyl thiadiazoles

Author: BenchChem Technical Support Team. Date: March 2026

应用纪要与实验方案:2-苯氧乙基硫基噻二唑的FTIR与质谱分析

摘要

本应用纪要为研究人员、科学家及药物开发专业人员提供了对一类具有重要药理潜力的杂环化合物——2-苯氧乙基硫基-1,3,4-噻二唑衍生物进行结构确证的详细技术指南。1,3,4-噻二唑及其衍生物因其广泛的生物活性而备受关注,包括抗菌、抗炎和抗癌等特性[1][2][3]。准确的结构表征是推动其作为候选药物进行下游开发的基础。本文将重点介绍两种核心分析技术:傅里叶变换红外光谱(FTIR)和电喷雾电离质谱(ESI-MS),并提供经过验证的实验方案、数据解读策略以及对实验选择背后科学原理的深入解析。

第一部分:傅里叶变换红外光谱(FTIR)分析

原理与应用

傅里叶变换红外光谱(FTIR)是一种用于鉴定分子中官能团的强大技术[4]。其基本原理是,当红外辐射穿过样品时,分子中的化学键会吸收特定频率的能量并发生振动。产生的吸收光谱是分子独有的“指纹”,能够清晰地揭示其结构信息。对于2-苯氧乙基硫基噻二唑类分子,FTIR特别适用于确认关键结构单元的存在,例如噻二唑环、醚键(C-O-C)、硫醚键(C-S-C)以及芳香环。

FTIR样品制备方案(KBr压片法)

溴化钾(KBr)压片法是分析固体样品最经典和可靠的方法之一。选择KBr作为基质是因为它在绝大多数中红外区域(4000–400 cm⁻¹)是透明的,不会对样品的吸收光谱产生干扰[4]。

实验原理: 将样品与干燥的KBr粉末精细研磨并混合,可以使样品颗粒尺寸减小到小于红外光的波长,从而最大限度地减少光散射效应,获得高质量的光谱图[5]。施加高压使混合物形成一个半透明的薄片,确保红外光束能够有效穿透。

详细步骤:

  • 仪器准备: 确保玛瑙研钵和杵头绝对干燥和清洁,以防止水分污染。水分会在3400 cm⁻¹(O-H伸缩振动)和1640 cm⁻¹(H-O-H弯曲振动)处产生宽吸收峰,可能掩盖样品的重要信息[5]。

  • 样品称量: 精确称取约1-2 mg的2-苯氧乙基硫基噻二唑样品。

  • 基质混合: 加入约100-200 mg的红外光谱纯KBr粉末。样品与KBr的质量比约为1:100,这是获得清晰光谱的经验比例[6]。

  • 研磨: 在玛瑙研钵中,将样品与KBr轻轻研磨并充分混合,直至形成均匀的细粉末。

  • 压片: 将混合粉末转移至压片模具中,并使用液压机施加约8-10吨的压力,保持1-2分钟,形成一个均匀、透明或半透明的圆形薄片[6]。

  • 分析: 小心地将KBr薄片从模具中取出,置于FTIR光谱仪的样品架上,准备进行数据采集。

FTIR数据采集与解读

仪器参数设置:

  • 扫描范围: 4000–400 cm⁻¹

  • 分辨率: 4 cm⁻¹

  • 扫描次数: 32次。增加扫描次数可以有效提高信噪比(Signal-to-Noise Ratio),从而获得更清晰的光谱图[4]。

预期特征吸收峰: 下表总结了2-苯氧乙基硫基噻二唑分子中关键官能团的预期红外吸收频率。这些数据是基于已发表的关于噻二唑衍生物的研究整合而成[1][3][7][8]。

波数 (cm⁻¹)振动模式官能团/结构单元备注
3100–3000C-H 伸缩振动芳香环通常为一系列中等强度的吸收峰。
2960–2850C-H 伸缩振动亚甲基 (-CH₂-)烷基链上的对称和不对称伸缩振动。
1640–1600C=N 伸缩振动1,3,4-噻二唑环这是确认噻二唑环存在的关键特征峰[1]。
1580–1450C=C 伸缩振动芳香环通常出现多个尖锐的吸收峰。
1250–1200C-O-C 不对称伸缩芳基-烷基醚醚键的强特征吸收。
1175–1150C-S 伸缩振动噻二唑环内环内C-S键的振动[7]。
750–700C-S 伸缩振动硫醚 (S-CH₂)硫醚键的特征吸收。
850–800C-H 弯曲振动对位取代苯环取决于苯环上的取代模式[7]。

FTIR分析工作流程图:

FTIR_Workflow cluster_prep 样品制备 cluster_analysis 光谱分析 A 称量样品 (1-2 mg) B 混合KBr (100-200 mg) A->B C 精细研磨 B->C D 压片 C->D E 放置样品架 D->E F 设置参数 (4 cm⁻¹, 32次扫描) E->F G 采集光谱 F->G H 数据解读 (官能团指认) G->H Fragmentation_Pathway parent [M+H]⁺ m/z 270.04 frag1 m/z 177.03 parent->frag1 - C₆H₅OH frag2 m/z 149.01 parent->frag2 - C₈H₉O• frag3 m/z 123.01 parent->frag3 C-S cleavage frag4 m/z 77.04 frag3->frag4 - C₂H₂O

图2. 2-苯氧乙基硫基噻二唑在ESI-MS/MS中的预测碎裂途径。

结论

本应用纪要详细阐述了利用FTIR和ESI-MS对2-苯氧乙基硫基噻二唑类化合物进行结构表征的综合方法。通过遵循本文提供的详细实验方案,研究人员可以获得高质量、可重复的光谱和质谱数据。结合特征官能团的红外吸收频率和质谱中的精确分子量及特征碎片离子信息,可以对目标分子的化学结构进行明确、可靠的确证。这套分析流程为该类化合物的质量控制、杂质鉴定和后续的药物开发研究提供了坚实的基础。

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  • Sastry, K.A.R. & Pillai, C.N. (1979). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Organic Mass Spectrometry. 可访问:[Link]

  • Kutsenko, K. et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar. 可访问:[Link]

  • Pereira, R.C.L. et al. (2020). Direct sulfur-containing compound speciation in crude oils and high-boiling fractions by APCI (+) FT-ICR mass spectrometry. Analytical Methods. 可访问:[Link]

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Applications of 1,3,4-Thiadiazole Derivatives in Agricultural Fungicide Development

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for Researchers

Introduction: A Privileged Scaffold for Modern Crop Protection

The global imperative to ensure food security is continually challenged by plant diseases, which cause significant crop losses annually. Fungal pathogens are a primary culprit, and the widespread use of existing fungicides has led to the evolution of resistant strains, creating an urgent need for novel chemical entities with new modes of action.[1] The 1,3,4-thiadiazole ring, a five-membered heterocyclic system, has emerged as a "privileged scaffold" in medicinal and agricultural chemistry.[2][3] Its derivatives exhibit a vast range of biological activities, including antifungal, antibacterial, and plant growth regulatory effects.[1][4]

The unique physicochemical properties of the 1,3,4-thiadiazole ring, such as its aromaticity, planarity, and ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal building block for bioactive molecules.[2][5] Its high metabolic stability and favorable lipophilicity enhance its bioavailability and potential as a drug-like molecule.[5] This guide provides an in-depth overview of the application of 1,3,4-thiadiazole derivatives in the development of agricultural fungicides, detailing their mechanisms of action, synthesis, and protocols for biological evaluation.

Section 1: Mechanisms of Antifungal Action

The broad-spectrum antifungal activity of 1,3,4-thiadiazole derivatives stems from their ability to interfere with multiple, essential fungal biochemical pathways.[3][6] Two of the most significant and well-documented mechanisms are the inhibition of ergosterol biosynthesis and the disruption of the mitochondrial respiratory chain via inhibition of succinate dehydrogenase (SDH).

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It regulates membrane fluidity, permeability, and the function of membrane-bound enzymes. The disruption of its synthesis leads to a dysfunctional cell membrane and ultimately, cell death.

1,3,4-thiadiazole is a known bioisostere of the triazole and imidazole moieties found in widely-used azole fungicides.[2][7] As such, many thiadiazole derivatives function by inhibiting the enzyme cytochrome P450 14-α-demethylase (CYP51) .[2] This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the conversion of lanosterol to ergosterol. Inhibition of CYP51 results in the accumulation of toxic sterol intermediates and depletion of ergosterol, compromising cell membrane integrity.[2][8]

acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 Enzyme (14-α-demethylase) lanosterol->cyp51 ergosterol Ergosterol membrane Functional Fungal Cell Membrane ergosterol->membrane inhibitor 1,3,4-Thiadiazole Derivative inhibitor->cyp51 Inhibition cyp51->ergosterol

Figure 1: Ergosterol Biosynthesis Inhibition Pathway.

Inhibition of Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (SDH), or Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism, linking the tricarboxylic acid (TCA) cycle with the electron transport chain.[9][10] SDH catalyzes the oxidation of succinate to fumarate in the TCA cycle while simultaneously reducing ubiquinone to ubiquinol in the respiratory chain.[11]

A newer class of 1,3,4-thiadiazole carboxamide derivatives has been specifically designed to act as SDH inhibitors (SDHIs).[9][12] By binding to the ubiquinone-binding site of the SDH complex, these fungicides block the electron transport chain, which halts ATP production and leads to rapid cellular energy depletion and fungal death.[11][13] This mechanism is particularly effective and has led to the development of several commercial SDHI fungicides.[10]

cluster_0 TCA Cycle cluster_1 Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh Oxidation fumarate Fumarate q Ubiquinone (Q) q->sdh Reduction qh2 Ubiquinol (QH2) complex_iii Complex III qh2->complex_iii e- transport atp ATP Production complex_iii->atp e- transport sdh->fumarate sdh->qh2 inhibitor 1,3,4-Thiadiazole Derivative (SDHI) inhibitor->sdh Inhibition

Figure 2: Succinate Dehydrogenase (SDH) Inhibition Pathway.

Section 2: Synthesis of 1,3,4-Thiadiazole Derivatives

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles can be achieved through various routes, most commonly involving the cyclization of thiosemicarbazides or the conversion of 1,3,4-oxadiazoles.[14] A versatile and widely used method starts from substituted carboxylic acids.

A Carboxylic Acid (R-COOH) B Ester (R-COOEt) A->B Esterification (H2SO4, EtOH) C Hydrazide (R-CONHNH2) B->C Hydrazinolysis (NH2NH2·H2O) D Potassium Dithiocarbazate C->D CS2, KOH E 5-substituted-1,3,4- thiadiazole-2-thiol D->E Cyclization (H2SO4 or heat) F Final Derivative (Thioether) E->F Alkylation/Acylation (R'-X, Base)

Figure 3: General Synthesis Workflow for 1,3,4-Thiadiazole Derivatives.

Protocol 2.1: General Synthesis of 5-Aryl-1,3,4-thiadiazole-2-thiol and Subsequent S-Alkylation

This protocol provides a representative, multi-step procedure for synthesizing 1,3,4-thiadiazole derivatives, adapted from methodologies found in the literature.[2][15]

Materials:

  • Substituted carboxylic acid

  • Absolute ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Hydrazine hydrate (80-100%)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Appropriate alkylating/acylating agent (e.g., 2-bromoacetophenone derivatives)

  • Acetone or Dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Step 1: Esterification.

    • In a round-bottom flask, dissolve the starting carboxylic acid (0.1 mol) in absolute ethanol (150 mL).

    • Carefully add a few drops of concentrated H₂SO₄ as a catalyst.

    • Reflux the mixture for 2-10 hours, monitoring the reaction's completion by TLC.

    • After completion, cool the mixture and remove the excess ethanol using a rotary evaporator. The resulting crude ester can be purified or used directly in the next step.[15]

  • Step 2: Hydrazide Formation.

    • Dissolve the crude ester (0.1 mol) in ethanol (100 mL).

    • Add hydrazine hydrate (0.11 mol) to the solution.

    • Reflux the mixture for 4-10 hours. The formation of a solid precipitate often indicates the product.

    • Monitor the reaction by TLC. Once complete, cool the mixture, filter the solid hydrazide, wash with cold ethanol, and dry.[15]

  • Step 3: Synthesis of 5-substituted-1,3,4-thiadiazole-2-thiol.

    • In a flask, dissolve the hydrazide (0.1 mol) and KOH (0.11 mol) in ethanol (100 mL).

    • Add carbon disulfide (0.11 mol) dropwise while cooling the flask in an ice bath.

    • Stir the mixture at room temperature for 12-16 hours.

    • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the thiol product.

    • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 5-substituted-1,3,4-thiadiazole-2-thiol.[2]

  • Step 4: S-Alkylation/Acylation to Final Derivatives.

    • Dissolve the synthesized thiol (1.0 mmol) and a base like triethylamine (1.2 mmol) in a solvent such as acetone or DCM (10 mL).[1]

    • Add the desired electrophile (e.g., a substituted 2-bromoacetophenone, 1.1 mmol) dropwise to the solution.

    • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

    • Upon completion, evaporate the solvent. Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

    • Purify the final product by column chromatography or recrystallization. Characterize the compound using NMR, IR, and mass spectrometry.[2][16]

Section 3: Protocols for Biological Evaluation

Assessing the antifungal potential of newly synthesized compounds requires a systematic, multi-tiered approach, beginning with broad in vitro screening and progressing to more complex in vivo models.

start Synthesized 1,3,4-Thiadiazole Derivatives in_vitro In Vitro Screening (MIC/EC50 Determination) start->in_vitro mechanism Mechanism of Action Studies (Optional) (Ergosterol Assay, SDH Assay) in_vitro->mechanism Active Compounds in_vivo In Vivo Evaluation (Potted Plant/Leaf Assay) in_vitro->in_vivo Active Compounds field_trial Small-Scale Field Trials in_vivo->field_trial Promising Compounds lead_compound Lead Compound Identified field_trial->lead_compound

Figure 4: Workflow for Biological Evaluation of Fungicides.

Protocol 3.1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, is used to determine the Minimum Inhibitory Concentration (MIC) and the Half Maximal Effective Concentration (EC₅₀) of a compound against various fungal pathogens.[17][18]

Materials:

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum, Sclerotinia sclerotiorum)

  • Growth medium (e.g., Potato Dextrose Broth (PDB) or RPMI-1640)

  • Spectrophotometer or microplate reader

  • Positive control fungicide (e.g., Chlorothalonil, Boscalid)[19]

  • Sterile saline or water

Procedure:

  • Inoculum Preparation:

    • Culture the fungal pathogen on a suitable agar medium (e.g., Potato Dextrose Agar) for 5-7 days.

    • Harvest fungal spores (or mycelial fragments for non-sporulating fungi) by flooding the plate with sterile saline and gently scraping the surface.

    • Filter the suspension through sterile cheesecloth to remove hyphal mats.

    • Adjust the spore concentration using a hemocytometer or spectrophotometer to a final concentration of approximately 1 x 10⁵ spores/mL in the growth medium.[20]

  • Plate Preparation:

    • Add 100 µL of growth medium to all wells of a 96-well plate.

    • Create a stock solution of the test compound in DMSO. Add 2 µL of this stock to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from one well to the next across the row. Discard the final 100 µL from the last well. This creates a range of concentrations.[17]

    • Prepare control wells: a negative control (medium only), a growth control (medium + fungus + DMSO), and a positive control (medium + fungus + commercial fungicide).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the negative control), bringing the total volume to 200 µL.

    • Seal the plate and incubate at a suitable temperature (e.g., 25-28°C) for 48-72 hours.[16]

  • Data Analysis:

    • Determine the MIC, which is the lowest compound concentration that causes complete visual inhibition of fungal growth compared to the growth control.[17]

    • For EC₅₀ determination, measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (OD_test - OD_negative) / (OD_growth - OD_negative))

    • Plot the % inhibition against the log of the compound concentration and use regression analysis to determine the EC₅₀ value (the concentration that causes 50% inhibition).

Table 1: Example Data Presentation for In Vitro Antifungal Activity

Compound IDTarget FungusMIC (µg/mL)EC₅₀ (µg/mL)
TDZ-01 Sclerotinia sclerotiorum1.560.43[19]
TDZ-02 Sclerotinia sclerotiorum3.120.52[19]
TDZ-03 Botrytis cinerea6.252.40[21]
TDZ-04 Phytophthora infestans12.53.43[1]
Boscalid Physalospora piricola>5016.64[12]
Chlorothalonil Sclerotinia sclerotiorum1.250.59[19]
Protocol 3.2: In Vivo Evaluation on Potted Plants

This protocol assesses the efficacy of a compound in a more realistic biological system by applying it to plants before (protective) or after (curative) inoculation with a pathogen.[22][23]

Materials:

  • Healthy, uniformly sized host plants (e.g., tomato, cucumber, wheat seedlings).

  • Test compounds formulated as a sprayable solution (e.g., dissolved in acetone/water with a surfactant like Tween-20).

  • Fungal pathogen inoculum at a known concentration.

  • Spray bottles or a laboratory track sprayer for uniform application.

  • Controlled environment growth chamber or greenhouse.

Procedure:

  • Plant Cultivation: Grow plants from seed in pots under controlled conditions to the appropriate growth stage (e.g., 2-4 true leaves).

  • Compound Application:

    • Prepare spray solutions of the test compounds at various concentrations (e.g., 50, 100, 200 µg/mL).

    • For protective (prophylactic) treatment , spray the plants with the compound solutions until runoff. Allow the foliage to dry completely (approx. 24 hours).

    • For curative (therapeutic) treatment , inoculate the plants first (see step 3) and then apply the compound spray after a set time (e.g., 24 hours).

  • Pathogen Inoculation:

    • Prepare a spore suspension of the pathogen as described in Protocol 3.1.

    • Spray the plants uniformly with the inoculum until small droplets are visible on the leaves.

    • Include a negative control (sprayed with formulation blank and inoculated) and a positive control (sprayed with a commercial fungicide and inoculated).

  • Incubation and Disease Assessment:

    • Move the plants to a high-humidity chamber for 24-48 hours to promote infection, then transfer to a greenhouse.

    • After 5-10 days (depending on the pathogen), assess disease severity using a rating scale (e.g., 0-5 scale, where 0 = no symptoms and 5 = severe necrosis or plant death).[22][24]

    • Calculate the Percent Disease Index (PDI) and the control efficacy of the treatment compared to the negative control.

Section 4: Structure-Activity Relationship (SAR) and Optimization

SAR studies are crucial for optimizing the antifungal potency of the 1,3,4-thiadiazole scaffold. Research has shown that the type and position of substituents on the aromatic rings attached to the core structure significantly influence biological activity.

  • Halogen Substitution: The presence of electron-withdrawing groups, particularly halogens (F, Cl, Br), on a phenyl ring often enhances antifungal activity. For instance, compounds with fluoro and chloro groups at the second or fourth position of a phenyl moiety have demonstrated excellent activity.[7][15]

  • Amide Linkers: For SDHI-type fungicides, the nature of the amide linker connecting the thiadiazole ring to another aromatic system is critical for binding to the target enzyme.[9][12]

  • Lipophilicity: The overall lipophilicity of the molecule plays a key role in its ability to cross fungal cell membranes. Optimizing this parameter is essential for good biological performance.[2][19]

Section 5: Formulation and Field Trial Considerations

Moving a promising compound from the lab to the field requires overcoming several hurdles, primarily related to formulation and application.

Formulation Development

The active ingredient (AI) alone is rarely suitable for agricultural use. It must be combined with inert ingredients to create a formulation that is safe, stable, and effective.[25]

  • Purpose of Formulation: Improves handling, enhances adhesion to plant surfaces, protects the AI from environmental degradation, and facilitates uptake by the plant or fungus.[25]

  • Common Formulation Types: These include Wettable Powders (WP), Emulsifiable Concentrates (EC), Suspension Concentrates (SC), and Granules (GR).[26] The choice depends on the AI's physical properties and the intended application method.

  • Slow-Release Formulations: Advanced formulations, such as microencapsulation or incorporation into biodegradable matrices, can provide prolonged protection and reduce environmental impact.[27]

Conducting Field Trials

Field trials are the definitive test of a fungicide's practical utility.[28] They are designed to evaluate efficacy under real-world environmental conditions and cropping systems.

Key Principles of Field Trial Design: [29][30]

  • Clear Objectives: Define what is being tested (e.g., efficacy against a specific disease, optimal timing, dose-response).

  • Site Selection: Choose a uniform field with a history of the target disease.

  • Experimental Design: Use a robust statistical design, such as a Randomized Complete Block Design (RCBD), to account for field variability. This involves having multiple replicates (minimum of 3-4) of each treatment.[31]

  • Treatments: Always include an untreated control (check plot) to accurately measure disease pressure and treatment efficacy. Compare the novel compound against a current commercial standard.[29]

  • Application: Calibrate spray equipment to ensure accurate and uniform application of the specified dose rates at the correct crop growth stage.[32]

  • Data Collection: Regularly assess disease incidence and severity. At the end of the season, collect yield and quality data.

  • Analysis: Use statistical analysis to determine if observed differences between treatments are significant.

Conclusion

The 1,3,4-thiadiazole scaffold represents a highly versatile and promising platform for the discovery of next-generation agricultural fungicides. Its derivatives have demonstrated potent activity against a wide range of plant pathogens through diverse mechanisms of action, including the inhibition of ergosterol biosynthesis and succinate dehydrogenase. By leveraging the synthetic and evaluative protocols outlined in this guide, researchers can systematically design, screen, and optimize novel 1,3,4-thiadiazole-based candidates. The continued exploration of this chemical space is a vital component in the ongoing effort to develop more effective and sustainable solutions for global crop protection.

References

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  • Li, Y., et al. (2024). Synthesis and Antifungal Activity Evaluation of Novel L-Carvone-Based 1,3,4-Thiadiazole-amide Derivatives as a Potential Succinate Dehydrogenase Inhibitor. ACS Publications. Available at: [Link]

  • Humza, M., et al. (2017). In Vivo Evaluation of Fungicides for the Management of Late Blight of Tomato. Journal of Plant Pathology & Microbiology, 8(2). Available at: [Link]

  • In – Vivo Evaluation of fungicides for the management of stemphylium blight disease of garlic. (n.d.). Agriculture Association of Textile Chemical and Critical Reviews Journal. Available at: [Link]

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  • Ayed, F., et al. (2007). In vitro and in vivo Evaluation of Some Biofungicides for Potato Fusarium Wilt Biocontrol. International Journal of Agricultural Research, 2, 282-288. Available at: [Link]

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  • In-vivo evaluation of different fungicides, plant extracts, bio-control agents and organics amendments for management of dry root rot of chickpea caused by Macrophomina phaseolina. (n.d.). ARCC Journals. Available at: [Link]

  • Karaburun, A.Ç., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. MDPI. Available at: [Link]

  • Saha, T., et al. (2024). Virtual Screening-Based Synthesis of 1,3,4-Thiadiazole Derivatives and Their Evaluation for Fungicidal Activity, Ergosterol Inhibition, and Aquatic Toxicity. Journal of Agricultural and Food Chemistry. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Crystallization of 2-Phenoxyethyl Sulfanyl Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-phenoxyethyl sulfanyl thiadiazole derivatives. As a class of molecules with significant interest in medicinal chemistry, achieving a crystalline solid form is critical for purification, characterization, and ensuring batch-to-batch consistency.[1][2][3] This document provides in-depth, cause-and-effect troubleshooting and scientifically-grounded protocols to address common crystallization issues.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during your experiments. Each issue is analyzed from a mechanistic standpoint, followed by a step-by-step protocol for resolution.

Q1: My compound has "oiled out" instead of crystallizing. What is happening and how can I fix it?

Causality: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when a supersaturated solution is cooled to a temperature that is above the compound's melting point in that specific solvent environment. The high concentration of solute, combined with impurities, can depress the melting point, leading to the formation of a supercooled liquid.[4][5] For 2-phenoxyethyl sulfanyl thiadiazoles, the flexible phenoxyethyl side chain can contribute to a lower melting point and a higher propensity for oiling out if crystallization kinetics are too rapid.

Protocol for Resolution:

  • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount (10-20% of the original volume) of the same hot solvent to slightly decrease the supersaturation level.[4]

  • Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.[6]

    • Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface by placing it on a cork ring or paper towels.[4]

    • Once at room temperature, transfer the flask to a Dewar flask containing warm water and allow it to cool gradually over several hours.[7]

  • Re-evaluate Your Solvent System:

    • The boiling point of your solvent should ideally be lower than the melting point of your compound to prevent this issue.[5]

    • If a single solvent system fails, consider a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (an anti-solvent, in which it is sparingly soluble) dropwise at an elevated temperature until turbidity is observed. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.

Q2: No crystals are forming, even after the solution has cooled completely. What should I do?

Protocol for Inducing Crystallization:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[10][11] The microscopic scratches on the glass provide high-energy sites that can serve as templates for crystal nucleation.[10]

  • Add a Seed Crystal: If you have a small amount of the solid compound from a previous batch, add a single, tiny crystal to the supersaturated solution.[10][11] This bypasses the primary nucleation step by providing a pre-formed template for crystal growth.

  • Reduce Solvent Volume: If the above methods fail, it is likely your solution is not sufficiently supersaturated.[11] Gently heat the solution and evaporate a portion of the solvent. Allow it to cool again. To test if this is the issue, dip a glass rod in the solution and let the solvent evaporate; if a solid residue forms, your compound is present, and reducing the solvent volume should yield crystals upon cooling.[4][11]

  • Utilize a Lower Temperature Bath: If room temperature cooling is unsuccessful, try using an ice-water bath or even a salt-ice bath to achieve lower temperatures and further decrease the solubility of your compound.[10][11]

Q3: I obtained a solid, but it's an amorphous powder, not crystalline. Why did this happen?

Causality: Amorphous solids lack the long-range molecular order of a crystal lattice.[12] They form when precipitation occurs too rapidly, preventing the molecules from orienting themselves into a thermodynamically stable crystal structure.[4] This "crashing out" is often due to extreme supersaturation, which can be caused by very rapid cooling or the sudden addition of a large volume of anti-solvent. While amorphous forms can have higher solubility, they are thermodynamically unstable and may convert to a crystalline form over time.[9]

Protocol for Obtaining a Crystalline Solid:

  • Reduce the Rate of Supersaturation:

    • Anti-Solvent Crystallization: Add the anti-solvent much more slowly, perhaps dropwise with vigorous stirring, to maintain a controlled level of supersaturation.

  • Digest the Precipitate: Sometimes, an amorphous solid can be converted to a crystalline form through a process called digestion. After the amorphous solid has precipitated, allow it to stir in the mother liquor at a slightly elevated temperature (or room temperature) for an extended period (hours to days). This can provide the thermodynamic opportunity for the molecules to rearrange into a more stable crystalline form.

  • Re-crystallize: The most reliable method is to perform the crystallization again, taking care to use a less concentrated solution and a slower cooling or anti-solvent addition rate.[4]

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to troubleshooting common crystallization failures.

G start Crystallization Experiment Complete outcome What is the outcome? start->outcome oil Compound 'Oiled Out' outcome->oil Liquid droplets no_xtal No Crystals Formed outcome->no_xtal Clear solution powder Amorphous Powder Formed outcome->powder Fine powder crystals Crystals Formed outcome->crystals Solid needles/plates oil_step1 1. Re-heat to dissolve 2. Add 10-20% more solvent 3. Cool VERY slowly oil->oil_step1 no_xtal_step1 Is solution supersaturated? no_xtal->no_xtal_step1 powder_step1 Re-run crystallization with: - Slower cooling rate OR - Slower anti-solvent addition powder->powder_step1 success Proceed to Filtration & Drying crystals->success oil_outcome Successful? oil_step1->oil_outcome oil_fail Change solvent system (e.g., use anti-solvent method) oil_outcome->oil_fail No oil_outcome->success Yes oil_fail->start no_xtal_induce 1. Scratch flask with glass rod 2. Add a seed crystal no_xtal_step1->no_xtal_induce Yes no_xtal_concentrate Gently evaporate some solvent and re-cool no_xtal_step1->no_xtal_concentrate No/Unsure no_xtal_outcome Successful? no_xtal_induce->no_xtal_outcome no_xtal_concentrate->no_xtal_outcome no_xtal_outcome->oil_fail No no_xtal_outcome->success Yes powder_outcome Successful? powder_step1->powder_outcome powder_fail Try digestion: Stir solid in mother liquor for extended period powder_outcome->powder_fail No powder_outcome->success Yes powder_fail->start end Characterize Product (Purity, Polymorph, etc.) success->end

Caption: A decision tree for troubleshooting common crystallization outcomes.

Frequently Asked Questions (FAQs)

Q4: How do I choose the right solvent for my 2-phenoxyethyl sulfanyl thiadiazole compound?

Choosing an appropriate solvent is the most critical step in crystallization.[13] The ideal solvent will dissolve the compound when hot but not when cold.[14] For your specific class of compounds, which possess both aromatic (phenoxy, thiadiazole) and polar (ether, sulfanyl, thiadiazole nitrogens) functionalities, a solvent of intermediate polarity is often a good starting point.

Solvent Screening Protocol:

  • Place a small amount (10-20 mg) of your compound into several different test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each tube at room temperature.

  • Observe the solubility. A good candidate solvent will NOT dissolve the compound at room temperature.[14]

  • Gently heat the tubes that did not show solubility. If the compound dissolves completely at or near the boiling point, you have found a potentially suitable solvent.[14]

  • Allow the successful tubes to cool to room temperature and then in an ice bath. The formation of a crystalline precipitate indicates a good solvent choice.

Solvent Selection Guide Table

SolventPolarity (Dielectric Constant, ε)Boiling Point (°C)Protic/AproticComments & Potential for Thiadiazoles
Non-Polar
Heptane1.998AproticLikely a poor solvent. Good as an anti-solvent.
Toluene2.4111AproticCan be effective for aromatic compounds. May promote π-stacking.
Intermediate Polarity
Ethyl Acetate6.077AproticOften a good first choice. Balances polarity well.
Acetone2156AproticGood solvent, but high volatility can lead to rapid, poor-quality crystal growth.[13]
Isopropanol (IPA)1882ProticProtic nature can engage in H-bonding with thiadiazole nitrogens.
Acetonitrile3782AproticCan be a good choice, often yields high-quality crystals.
Polar
Ethanol2578ProticOften a good solvent, but solubility might remain high even when cold.[15]
Methanol3365ProticMay be too strong a solvent, leading to low yields.
Water80100ProticCompound is likely insoluble. Can be used as an anti-solvent with a polar organic solvent.

Data compiled from various sources, including[5].

Q5: Could impurities be the reason for my crystallization problems?

Absolutely. Impurities can have a profound impact on crystallization by interfering with both nucleation and crystal growth.[16][17]

  • Inhibition of Nucleation: Impurities can increase the solubility of the main compound, meaning a higher level of supersaturation is required to initiate nucleation.[17]

  • Disruption of Crystal Growth: Structurally similar impurities can be incorporated into the growing crystal lattice, creating defects and disrupting the ordered packing. This can lead to smaller crystals, different crystal habits (shapes), or the formation of less stable polymorphs.[16][17]

  • Surface Adsorption: Impurities can adsorb onto the surface of a growing crystal, blocking sites for further growth and potentially halting the crystallization process altogether.[18][19]

If you suspect impurities are the issue (e.g., your compound appears discolored, or you consistently get oils or poor-quality crystals), it is advisable to re-purify your material using another technique, such as column chromatography, before attempting crystallization again.

Q6: What is polymorphism, and why is it important for my drug development research?

Polymorphism is the ability of a solid compound to exist in more than one crystal form or structure.[20][21] These different forms, called polymorphs, have the same chemical composition but different arrangements of the molecules in the crystal lattice.[20] This can have critical consequences in drug development.[2][22]

  • Different Physicochemical Properties: Polymorphs can have different melting points, solubilities, dissolution rates, and stability.[20][22]

  • Bioavailability: A more soluble (often metastable) polymorph can lead to higher bioavailability, while the most stable polymorph will be the least soluble.[22]

  • Manufacturing and Stability: Uncontrolled conversion from a metastable polymorph to a more stable one during manufacturing or storage can alter the drug product's performance and is a significant regulatory concern.[2][23]

For 2-phenoxyethyl sulfanyl thiadiazole compounds, the conformational flexibility of the side chain and the potential for different hydrogen bonding or π-stacking interactions between the thiadiazole and phenyl rings make polymorphism a distinct possibility.[24][25] It is crucial to screen for different polymorphic forms early in the development process by varying crystallization conditions (solvents, cooling rates, etc.) and to characterize the resulting solids using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).[26]

References

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Product Class 12: 1,3,4-Thiadiazoles. (n.d.). Georg Thieme Verlag. Retrieved from [Link]

  • Myerson, A. S., & Krumme, M. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2039–2048. [Link]

  • Tantawy, A. S., et al. (2025). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. Future Medicinal Chemistry, 17(15), 1849–1865. [Link]

  • Ooshima, H., & Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm, 3, 439-445. [Link]

  • Chadwick, K., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1369. [Link]

  • Lim, M., et al. (2021). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics, 13(9), 1350. [Link]

  • Nichols, L. (2022, April 7). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Bis[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]methane. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(11), o2729. [Link]

  • Popiołek, Ł., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8049. [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Nichols, L. (2025, August 20). 3.5: Inducing Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Paolello, M., et al. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Pharmaceutics, 16(9), 1259. [Link]

  • Wang, Y., et al. (2020). Effects of Impurities on CaSO4 Crystallization in the Ca(H2PO4)2–H2SO4–H3PO4–H2O System. Minerals, 10(3), 221. [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Clerici, F., et al. (2001). Synthesis of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives and evaluation of their antidepressant and anxiolytic activity. Journal of Medicinal Chemistry, 44(6), 931-936. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Factors which affect the crystallization of a drug substance. (2018). ResearchGate. Retrieved from [Link]

  • Zhang, T. (2017). Control of polymorphism in continuous crystallization. DSpace@MIT. Retrieved from [Link]

  • Amer, Z. A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611. [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. Retrieved from [Link]

  • Exp 2 - Crystallization. (n.d.). Retrieved from [Link]

  • Guesmi, A., et al. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1833–1841. [Link]

  • Crystallization & Solid Form Challenges for Intermediates. (2025, December 26). At Tianming Pharmaceutical. Retrieved from [Link]

  • Jia, Z., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. White Rose Research Online. Retrieved from [Link]

  • Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. (n.d.). Nature Communications. Retrieved from [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022, February 7). CrystEngComm. Retrieved from [Link]

  • Kinshakova, A. S., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole. Acta Crystallographica Section E: Crystallographic Communications, 81(5), 569-572. [Link]

  • US3584005A - Crystallization of acetazolamide and product. (n.d.). Google Patents.
  • Crystallisation Techniques. (2006, January 8). Retrieved from [Link]

  • Solvent-Free Synthesis, In Vitro and In Silico Studies of Novel Potential 1,3,4-Thiadiazole-Based Molecules against Microbial Pathogens. (2022, January 6). MDPI. Retrieved from [Link]

  • Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (2020, February 19). MDPI. Retrieved from [Link]

  • Crystallization: Its Mechanisms and Pharmaceutical Applications. (2022, May 31). IntechOpen. Retrieved from [Link]

  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphous Modifications. (2020, January 1). PMC. [Link]

  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. (n.d.). Cipla Biosimilars. Retrieved from [Link]

  • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. (2006, November 11). ACS Publications. [Link]

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Technical Support Center: Optimizing Solvent Selection for 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole (CAS 339011-37-9). This document is designed for researchers, medicinal chemists, and process development professionals. It provides a framework for developing a robust purification strategy, focusing on the critical step of solvent selection. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental outcomes.

Section 1: Frequently Asked Questions - Understanding the Molecule

A successful purification begins with understanding the physicochemical properties of the target compound and its potential contaminants.

Q1: What are the key structural features of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole that influence solvent selection?

A1: The structure of the molecule provides several clues to its solubility and chromatographic behavior:

  • 1,3,4-Thiadiazole Ring: This heterocyclic core is polar and contains nitrogen and sulfur atoms that can act as weak hydrogen bond acceptors.

  • Sulfanyl Linkage and Ether Group: The thioether and ether linkages introduce polarity and potential sites for interaction with polar solvents.

  • Phenoxy and Methyl Groups: These components add significant non-polar character to the molecule, contributing to its solubility in less polar organic solvents.

Overall, the molecule possesses a moderate polarity. It is not expected to be soluble in water but should exhibit good solubility in a range of common organic solvents. The key to selective purification will be to exploit the subtle differences in solubility between the target compound and its impurities.

Q2: What are the likely impurities I might encounter during purification?

A2: Impurities will largely depend on the synthetic route employed. However, based on common syntheses for analogous 1,3,4-thiadiazole derivatives, you should be prepared for:

  • Unreacted Starting Materials: Such as 2-mercapto-5-methyl-1,3,4-thiadiazole or a 2-phenoxyethyl halide derivative.

  • Side-Products: Symmetrical bis-thiadiazole compounds can form if the stoichiometry of the reaction is not carefully controlled.[1]

  • Reagents and Catalysts: Bases used in the reaction (e.g., triethylamine, potassium carbonate) and their salts may persist in the crude product.[2][3]

  • Degradation Products: Thiadiazole rings can be sensitive to harsh acidic or basic conditions and high temperatures, potentially leading to decomposition.[4]

Q3: My initial purification by recrystallization resulted in an off-white or yellowish solid. What is the likely cause?

A3: A common impurity in sulfur-containing heterocyclic synthesis is elemental sulfur, which can impart a yellow color.[4] Additionally, polymeric or tar-like byproducts can form under harsh reaction conditions, leading to discoloration. Effective purification via recrystallization with a suitable solvent or column chromatography is necessary to remove these contaminants.

Section 2: A Systematic Approach to Purification Strategy

We advocate a systematic, evidence-based approach to developing a purification protocol. The following workflow provides a logical progression from crude material to a highly purified product.

Purification Workflow cluster_0 Phase 1: Analysis & Method Selection cluster_1 Phase 2: Protocol Development & Optimization cluster_2 Phase 3: Final Product Characterization Crude Crude Product Analysis (TLC, ¹H NMR, Solubility Test) Decision Technique Selection Crude->Decision Assess purity, solubility, and impurity profile Recryst Recrystallization Solvent Screening Decision->Recryst High crude purity (>90%) Crystalline solid Chroma Chromatography (TLC Eluent Screening) Decision->Chroma Low crude purity (<90%) Oily product or multiple impurities Optimize Scale-Up & Optimization Recryst->Optimize Chroma->Optimize Final Purity Verification (Melting Point, NMR, HPLC) Optimize->Final

Caption: A logical workflow for purification protocol development.

Choosing the Right Technique: Recrystallization vs. Chromatography

Your initial analysis of the crude product will guide your choice of the primary purification method.

FeatureRecrystallizationColumn Chromatography
Ideal For Removing small amounts of impurities from a solid product (>90% purity).Separating complex mixtures, oily products, or closely related compounds.
Solvent Usage Generally lower.Significantly higher.
Time & Labor Can be faster for simple purifications.More labor-intensive and time-consuming.
Scalability Highly scalable.Can be challenging to scale up effectively.
Selectivity Based on differences in solubility.Based on differences in polarity and interaction with the stationary phase.

For this specific molecule, recrystallization is an excellent first choice if the crude product is a solid with relatively high purity.[5] If the product is an oil or contains multiple impurities, column chromatography is the more appropriate method.[6][7][8]

Section 3: Troubleshooting Guide - Recrystallization

Q1: My compound "oiled out" during cooling instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution is too concentrated and cools too quickly.[5]

  • Solution 1 (Slow Cooling): Reheat the solution until it is homogeneous. Allow the flask to cool to room temperature very slowly (e.g., by insulating it with glass wool) before moving it to an ice bath.

  • Solution 2 (Dilution): The concentration may be too high. Add a small amount of additional hot solvent until the oil redissolves, then attempt slow cooling again.

  • Solution 3 (Solvent System Modification): The solvent may be too "good." Add a "poorer" co-solvent (one in which the compound is less soluble) dropwise to the hot solution until slight turbidity appears. Then, add a drop or two of the original "good" solvent to clarify the solution before cooling slowly. A common example for thiadiazoles is an ethanol/water system.[4]

Q2: My recovery after recrystallization is very low. How can I improve the yield?

A2: This typically results from using too much solvent or the compound having residual solubility even in the cold solvent.

  • Solution 1 (Minimize Solvent): Use the absolute minimum amount of hot solvent needed to fully dissolve the crude product. Working in smaller flasks can reduce solvent loss to evaporation.

  • Solution 2 (Thorough Cooling): Ensure the flask is cooled in an ice bath for an extended period (e.g., 30+ minutes) to maximize precipitation.

  • Solution 3 (Second Crop): Concentrate the mother liquor (the filtrate after collecting your crystals) by about half its volume using a rotary evaporator and cool it again to obtain a second crop of crystals. Be aware this crop may be less pure than the first.[5]

Experimental Protocol: Microscale Recrystallization Solvent Screening

This protocol helps you quickly identify a suitable solvent system using minimal material.

  • Preparation: Place ~10-20 mg of your crude product into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see table below) dropwise at room temperature until the solid is just covered. Stir and observe solubility. A good candidate solvent will not dissolve the compound at room temperature.

  • Heating: For tubes where the compound was insoluble at room temperature, heat the mixture gently (e.g., in a hot water bath). Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observation: A suitable solvent is one in which the compound is poorly soluble at low temperatures but highly soluble at high temperatures, and which produces well-formed crystals upon cooling.

Table 1: Common Solvents for Recrystallization of Thiadiazole Derivatives

SolventBoiling Point (°C)Polarity IndexNotes & Rationale
Ethanol785.2Frequently used for thiadiazole derivatives; good balance of polarity.[7][9]
Isopropanol824.3Similar to ethanol but slightly less polar; can sometimes yield better crystals.
Ethyl Acetate774.4A moderately polar solvent; often used in a solvent/anti-solvent system with hexanes.[8]
Toluene1112.4A non-polar aromatic solvent; useful if impurities are highly polar.
Acetonitrile826.2A polar aprotic solvent; can be effective but may be too strong a solvent.
Dichloromethane (DCM)403.4Low boiling point, good for dissolving moderately polar compounds. Often used for chromatography.[1]
Hexanes/Heptane~690.0Non-polar; typically used as the "poor" solvent or "anti-solvent" with a more polar one.

Section 4: Troubleshooting Guide - Column Chromatography

Q1: How do I select an initial solvent system for TLC analysis?

A1: The goal is to find a solvent system that moves your target compound to a Retention Factor (Rf) of 0.25-0.35 .

  • Start with a moderately polar system: For a molecule of this type, a good starting point is a 7:3 or 8:2 mixture of a non-polar and a polar solvent. Common starting systems include Hexane/Ethyl Acetate or Dichloromethane/Methanol.[7][8]

  • Observe the result: Run a TLC plate with your crude material. Based on the Rf values, adjust the solvent polarity.

TLC Optimization Start Run TLC in 8:2 Hexane/EtOAc Result Observe Rf of Product Start->Result High_Rf Rf > 0.4 (Too High) Result->High_Rf Spots at top Low_Rf Rf < 0.2 (Too Low) Result->Low_Rf Spots at bottom Good_Rf Rf = 0.25 - 0.35 (Optimal) Result->Good_Rf Good separation Decrease_Polarity Decrease Polar Component (e.g., to 9:1 Hexane/EtOAc) High_Rf->Decrease_Polarity Increase_Polarity Increase Polar Component (e.g., to 6:4 Hexane/EtOAc) Low_Rf->Increase_Polarity Proceed Proceed to Column Good_Rf->Proceed Increase_Polarity->Start Decrease_Polarity->Start

Caption: Decision-making flowchart for TLC solvent system optimization.

Q2: My compound is streaking on the TLC plate. What does this mean?

A2: Streaking often indicates that the compound is too acidic or basic for the standard silica gel, or that the sample is overloaded.

  • Solution 1 (Modify Mobile Phase): If your molecule has a basic nitrogen (which is possible with the thiadiazole ring), add a small amount of triethylamine (~0.5-1%) to the eluent. If it has an acidic proton, add a small amount of acetic acid (~0.5-1%). This neutralizes active sites on the silica and often results in sharper spots.

  • Solution 2 (Dilute Sample): Ensure the solution you are spotting on the TLC plate is not overly concentrated.

Q3: I can't separate my product from a close-running impurity. How can I improve resolution?

A3: This requires changing the selectivity of your chromatographic system.

  • Solution 1 (Change Solvent System): Switch to a different solvent system with different chemical properties. For example, if you are using Hexane/Ethyl Acetate, try a system of Dichloromethane/Methanol or Toluene/Acetone. The different intermolecular interactions can alter the elution order and improve separation.[5]

  • Solution 2 (Use a Shallow Gradient): When running the column, use a very gradual (shallow) increase in the polar solvent. This gives more "column volumes" for the compounds to interact with the silica and resolve from one another.

Experimental Protocol: Developing a Gradient Elution Method
  • Identify Optimal TLC System: Find a solvent system (e.g., 8:2 Hexane/EtOAc) that gives your product an Rf of ~0.3.

  • Prepare the Column: Dry pack or slurry pack a silica gel column.

  • Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of your packed column.

  • Run the Gradient:

    • Start eluting the column with a less polar solvent system than your TLC system (e.g., 95:5 Hexane/EtOAc). This ensures all compounds bind to the column.

    • Gradually and systematically increase the polarity of the eluent. For example:

      • 2 column volumes of 95:5 Hexane/EtOAc

      • 2 column volumes of 90:10 Hexane/EtOAc

      • 2 column volumes of 85:15 Hexane/EtOAc

      • Continue until your product elutes.

  • Collect and Analyze: Collect fractions and analyze them by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

By following this structured approach, you will be well-equipped to develop an efficient and effective purification protocol for 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole, tailored to the specific outcomes of your synthesis.

References

  • Zuo, C. et al. (2018). Thiazole-Induced Surface Passivation and Recrystallization of CH3NH3PbI3 Films for Perovskite Solar Cells with Ultrahigh Fill Factors. ACS Applied Materials & Interfaces. Available at: [Link]

  • Al-Ostath, R. A. et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. Available at: [Link]

  • Jain, A. et al. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

  • ChemSrc (2026). 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole. Available at: [Link]

  • Mohan, C. D. et al. (2004). Synthesis and characterization of 5-heteroarylsulfanyl-4-aryl- 1,2,3-selena/thiadiazoles. Indian Journal of Chemistry. Available at: [Link]

  • Chen, H. et al. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available at: [Link]

  • Camí, G. E. et al. (2006). Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals. Journal of the Argentine Chemical Society. Available at: [Link]

  • Demian, B. A. et al. (2022). Synthesis and properties of 2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl). Pharmaceutical Journal of Uzbekistan. Available at: [Link]

  • ACS Figshare (2025). Investigation on 2‑Mercapto-5-methyl-1,3,4-thiadiazole Solubility in Twelve Kinds of Organic Monosolvents Based on Models, Thermodynamic Analysis, and Solvent Effect. Available at: [Link]

  • Nikolova, S. et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Chem. Proc. Available at: [Link]

  • Nikolova, S. et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. Molbank. Available at: [Link]

  • PubChem. (((5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Al-Jbouri, F. K. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry. Available at: [Link]

  • Arshad, M. et al. (2015). 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate. Acta Crystallographica Section E. Available at: [Link]

  • Gökhan, N. et al. (2001). Synthesis of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives and evaluation of their antidepressant and anxiolytic activity. Archiv der Pharmazie. Available at: [Link]

  • Science of Synthesis (2003). Product Class 12: 1,3,4-Thiadiazoles. Thieme. Available at: [Link]

  • Stoica, R. et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Pharmaceuticals. Available at: [Link]

  • ResearchGate (1998). The Synthesis of 2-Methyl-5-phenacyl-1,3,4-thiadiazoles. Available at: [Link]

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  • Nikolova, S. et al. (2022). 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. Molbank. Available at: [Link]

  • Jampani, M. R. et al. (2012). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

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Reducing byproducts and impurities in 1,3,4-thiadiazole derivative preparation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,3,4-Thiadiazole Synthesis. As a privileged scaffold in medicinal and agricultural chemistry, the 1,3,4-thiadiazole ring is highly valued for its diverse biological activities[1]. However, the construction of this heterocycle—most commonly via the dehydrative cyclization of thiosemicarbazides and carboxylic acids—is notoriously prone to chemoselectivity issues and byproduct formation[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we will dissect the thermodynamic and kinetic realities of thiadiazole ring closure, troubleshoot the exact mechanisms behind your impurities, and provide self-validating protocols to ensure high-purity yields.

Mechanistic Overview: The Chemoselectivity Challenge

The formation of 1,3,4-thiadiazoles from acyl thiosemicarbazide intermediates is a delicate balancing act. The intermediate possesses two competing nucleophilic centers: the sulfur atom and the oxygen atom. Depending on the dehydrating agent and thermal conditions, the reaction can easily diverge into undesired pathways.

Pathway SM Carboxylic Acid + Thiosemicarbazide Int Acyl Thiosemicarbazide Intermediate SM->Int Acylation TD 1,3,4-Thiadiazole (Desired Product) Int->TD Cyclodehydration (S-attack) Mild Agents (PPE, p-TsCl) OD 1,3,4-Oxadiazole (Major Byproduct) Int->OD Competitive (O-attack) Harsh Agents / Heat Poly Polymeric Tars & Elemental Sulfur Int->Poly Decomposition Excess POCl3 / High Temp

Competitive pathways in the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides.

Troubleshooting FAQs: Diagnosing and Resolving Impurities

Q1: My LC-MS/NMR indicates a significant impurity with a similar polarity to my desired 1,3,4-thiadiazole. What is this, and why is it forming? A1: You are likely observing the corresponding 1,3,4-oxadiazole byproduct[2]. This occurs due to competitive intramolecular cyclization. Oxygen is a "harder" nucleophile than sulfur. When you use aggressive, hard electrophilic dehydrating agents (like excess POCl3​ or SOCl2​ ) at high temperatures, the oxygen atom can outcompete the sulfur atom for the electrophilic center, leading to the extrusion of H2​S instead of H2​O [2]. Resolution: Switch to milder, more chemoselective cyclizing agents. Polyphosphate ester (PPE) or p -toluenesulfonyl chloride ( p -TsCl) favor sulfur-attack and drastically reduce oxadiazole formation[3][4].

Q2: Instead of a pale-yellow or white solid, my reaction yields a dark brown, tar-like mixture. How can I prevent this degradation? A2: Dark, tarry mixtures are the result of two concurrent degradation pathways: the precipitation of elemental sulfur and the formation of polymeric byproducts [5]. This is a classic symptom of localized overheating and excessively harsh acidic conditions[5]. When thiosemicarbazides are exposed to boiling POCl3​ (>90 °C) for prolonged periods, the carbon-sulfur bonds can cleave, extruding elemental sulfur (which imparts a deep yellow/brown tint) and leaving highly reactive radical/cationic species that polymerize[5]. Resolution: Maintain strict temperature control (do not exceed 80–85 °C). Ensure efficient magnetic or mechanical stirring to prevent localized hot spots[5]. If the substrate is sensitive, abandon POCl3​ entirely and utilize the PPE-mediated protocol detailed below[3].

Q3: My reaction stalled, and I isolated a linear intermediate instead of the cyclized ring. How do I force the ring closure? A3: You have isolated the uncyclized acyl thiosemicarbazide intermediate (e.g., 2-acylhydrazine-1-carbothioamide)[3]. This happens when the dehydrating agent is depleted or the reaction lacks sufficient acidic driving force to eliminate water. Resolution: This intermediate is highly salvageable. You do not need to restart the synthesis. Simply resuspend the crude mixture and treat it with a strong mineral acid (like concentrated HCl or H2​SO4​ ) during the workup phase[3]. The acidic medium protonates the carbonyl oxygen, increasing its leaving group ability and forcing the sulfur atom to close the ring[3].

Quantitative Data: Impact of Reaction Conditions on Impurity Profiles

To make informed decisions on your synthetic route, consult the following empirical data comparing common cyclization strategies.

Cyclizing AgentOptimal Temp (°C)Primary Byproduct Risk1,3,4-Oxadiazole FormationTypical YieldNotes
POCl3​ (Excess) 80–90 °CPolymeric tars, Elemental SulfurModerate to High50–70%Highly toxic; prone to localized overheating[2][5].
Polyphosphate Ester (PPE) 75–85 °CUncyclized intermediateVery Low75–90%Mild, safe, and highly chemoselective for thiadiazoles[3].
p -TsCl / Base 25–60 °CSulfonylated side-productsLow70–85%Excellent for solid-phase synthesis and sensitive substrates[4].

Standardized Experimental Protocol: High-Purity PPE-Mediated Synthesis

To bypass the toxicity and byproduct issues associated with POCl3​ , I strongly recommend adopting the Polyphosphate Ester (PPE) mediated one-pot synthesis [3]. This protocol is designed as a self-validating system; if the physical observations match the text, your reaction is proceeding correctly.

Materials Required:

  • Carboxylic acid derivative (5.0 mmol)

  • Thiosemicarbazide (5.0 mmol)

  • Polyphosphate ester (PPE) (20.0 g)[3]

  • Anhydrous Chloroform ( CHCl3​ ) (30 mL)[3]

  • 10% Aqueous HCl

  • 10% Aqueous NaOH

Step-by-Step Methodology:

  • Salt Formation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the carboxylic acid (5.0 mmol) and thiosemicarbazide (5.0 mmol) in 30 mL of anhydrous CHCl3​ [3]. Stir at room temperature for 15 minutes. Self-Validation: A fine suspension may form, indicating the initial salt complexation between the acid and the basic hydrazine moiety[3].

  • Dehydrative Cyclization: Add 20.0 g of PPE to the mixture[3]. Heat the reaction to a gentle reflux (approx. 65–70 °C) for 4 to 6 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 7:3). Self-Validation: The acyl thiosemicarbazide intermediate will appear as a highly polar spot near the baseline. Continue heating until this spot completely disappears.

  • Acidic Quench & Forced Cyclization: Cool the mixture to room temperature. Carefully pour the reaction into 50 mL of ice-cold water. Add 10% aqueous HCl until the pH is strictly < 3. Stir vigorously for 30 minutes. Causality: This step ensures any trace uncyclized intermediate is forced into the thiadiazole form via acid catalysis[3].

  • Neutralization and Isolation: Slowly add 10% aqueous NaOH to the aqueous layer until the pH reaches 7–8. Self-Validation: The desired 2-amino-1,3,4-thiadiazole derivative will precipitate out of solution as a pale/white solid. If the solid is yellow, trace elemental sulfur is present[5].

  • Purification: Filter the precipitate under a vacuum. To remove trace organic impurities and residual sulfur, recrystallize the crude product from a hot mixture of Ethanol/Water (typically 1:1)[5]. Allow it to cool slowly to room temperature to form pure crystals.

References

  • Kokovina, T.S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. Available at:[Link]

  • Yang, S.-J., et al. (2016). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. ACS Combinatorial Science. Available at: [Link]

  • Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews. Available at:[Link]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing assay integration challenges with 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole .

Due to its highly lipophilic phenoxyethyl group and planar thiadiazole core, this molecule is highly prone to hydrophobic collapse in aqueous media. This physical instability leads to colloidal aggregation, erratic dose-response curves, and assay interference. The following guide synthesizes field-proven insights and self-validating protocols to help you achieve reliable, reproducible pharmacological readouts.

Diagnostic FAQs: Identifying and Resolving Artifacts

Q1: Why does 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole show high potency in my biochemical assay, but zero activity in my cell-based assay? A1: This is a hallmark symptom of compound self-aggregation. In aqueous buffers, highly lipophilic molecules form colloidal nano-entities (aggregates) rather than true solutions[1]. In a biochemical assay, these aggregates non-specifically sequester and denature the isolated target protein, leading to stoichiometric inhibition and a "false-positive" readout[2]. However, in a cell-based assay, these massive colloidal particles cannot cross the lipid bilayer, resulting in a false negative. To confirm this, supplement your biochemical assay with a non-ionic detergent (see Protocol A); if the activity disappears, your initial hit was an aggregation artifact[3].

Q2: I prepare a 10 mM stock in DMSO, but when I dilute it to 10 µM in the assay buffer, it immediately precipitates. How do I prevent this "solvent shock"? A2: Direct dilution of a high-concentration DMSO stock into an aqueous buffer creates a localized, supersaturated environment around the droplet. This causes instantaneous nucleation and irreversible precipitation. Instead of diluting directly into the buffer, perform your serial dilutions entirely in 100% DMSO first[4]. Then, transfer a constant, minute volume (e.g., 1 µL) of each DMSO dilution into the final assay volume. This ensures the compound is already at a lower thermodynamic activity before encountering the aqueous phase, preventing nucleation while maintaining a constant final DMSO concentration across all wells.

Q3: I need to test this compound in a cell culture, but the 1% DMSO required to keep it soluble is cytotoxic. What are my options? A3: For cell-based assays where DMSO toxicity or membrane perturbation is a confounding factor, complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most robust alternative[5]. HP-β-CD features a hydrophobic inner cavity that perfectly accommodates the lipophilic phenoxyethyl/thiadiazole core, while its hydrophilic exterior maintains aqueous solubility. This allows you to deliver the compound to the cells in a purely aqueous vehicle, preserving cell viability and true pharmacological readouts[6]. Furthermore, eliminating DMSO prevents the co-solvent from artificially underestimating the ligand's true binding affinity[7].

Quantitative Comparison of Solubilization Strategies

To select the appropriate intervention for your specific assay, consult the quantitative parameters in the table below.

Solubilization StrategyPrimary Mechanism of ActionMax Recommended ConcentrationBest ApplicationPrimary Limitation
DMSO (Co-solvent) Reduces the dielectric constant of the aqueous vehicle[8].< 1.0% (Biochemical)< 0.1% (Cellular)Initial HTS stock preparation; serial dilutions.Cytotoxicity; systematically underestimates true binding affinity[7].
Triton X-100 Micelles outcompete compound self-association, disrupting aggregates[3].0.01% – 0.05% (v/v)Biochemical counter-screens to rule out false positives[9].Lyses cell membranes; strictly incompatible with cell-based assays.
HP-β-CD Encapsulates hydrophobic moieties within a cyclic oligosaccharide cavity[5].Up to 10% (w/v)Cell-based assays; in vivo pharmacokinetic studies.Requires 24-48h preparation time; alters free-drug release kinetics[6].

Validated Experimental Protocols

The following methodologies are designed as self-validating systems . Each protocol includes a critical validation step to ensure the physical state of the compound is accurately known before biological testing.

Protocol A: Detergent-Controlled Biochemical Screening

Objective: To differentiate true target modulation from aggregate-based false positives[9].

  • Stock Preparation: Prepare a 10 mM stock of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole in 100% anhydrous DMSO.

  • Serial Dilution: Perform a 3-fold serial dilution of the compound in 100% DMSO to create a 10-point concentration curve.

  • Buffer Partitioning: Prepare two identical sets of the target protein in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Set 1: Buffer only.

    • Set 2: Buffer supplemented with 0.01% (v/v) Triton X-100[3].

  • Compound Addition: Transfer 1 µL of each DMSO dilution into 99 µL of the respective protein solutions (Final DMSO = 1%).

  • Incubation & Readout: Incubate for 30 minutes at room temperature and read the assay signal.

  • Validation Check: Calculate the IC₅₀ for both sets. If the IC₅₀ shifts by >10-fold or activity is completely abolished in Set 2, the initial activity was an aggregation-based artifact[10].

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Objective: To achieve high aqueous concentrations for cell-based assays without utilizing cytotoxic levels of DMSO[5].

  • Host Solution: Prepare a 10% (w/v) solution of HP-β-CD in deionized water or PBS, stirring continuously at 300 RPM[6].

  • Guest Solution: Dissolve the thiadiazole compound in a minimal volume of absolute ethanol (e.g., 50 mg/mL).

  • Complexation: Add the ethanol solution dropwise (1 drop/sec) to the stirring HP-β-CD solution at room temperature.

  • Evaporation: Stir the mixture in an open vessel in a fume hood for 24-48 hours to allow the ethanol to evaporate and the inclusion complex to reach thermodynamic equilibrium[6].

  • Filtration: Filter the solution through a 0.22 µm PES syringe filter to remove any uncomplexed, precipitated compound.

  • Validation Check: Measure the absorbance of the filtrate at 600 nm (OD₆₀₀) using a spectrophotometer. An OD₆₀₀ < 0.05 confirms the absence of colloidal light scattering, validating that you have generated a true, optically clear aqueous solution.

Troubleshooting Workflow

Use the following decision tree to systematically diagnose and resolve solubility-induced assay artifacts.

G Start Assay Readout Anomaly Detected Check1 Visual/Microscopic Inspection Start->Check1 Check2 Dynamic Light Scattering (DLS) Check1->Check2 No Path1 Visible Precipitate Check1->Path1 Yes Path2 Colloidal Aggregates Check2->Path2 Detects Nano-entities Path3 No Aggregates Check2->Path3 Clear Solution Fix1 Optimize Co-solvent (DMSO Serial Dilution) Path1->Fix1 Fix2 Add 0.01% Triton X-100 (Biochemical Assays) Path2->Fix2 Fix3 HP-β-CD Complexation (Cell-Based Assays) Path3->Fix3 Cell Delivery Issue

Figure 1: Workflow for diagnosing and resolving solubility-induced assay artifacts.

References

  • Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? Source: mdpi.com. 3

  • Aggregation false positives in cell based assays? Source: wordpress.com. 2

  • Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery Source: inrs.ca. 1

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference Source: nih.gov. 9

  • Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Source: researchgate.net. 10

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins Source: acs.org. 7

  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges Source: nih.gov. 8

  • Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities Source: mdpi.com. 5

  • Technical Support Center: Overcoming Poor Solubility of Kadsulignan C in Aqueous Media Source: benchchem.com. 6

  • Solubility: A speed-breaker on the drug discovery highway Source: medcraveonline.com. 4

Sources

Technical Support Center: Resolving MS Fragmentation Anomalies in Thiadiazole Thioethers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals dealing with the complex gas-phase behavior of thiadiazole thioethers.

Thiadiazole thioethers are highly privileged scaffolds in medicinal chemistry, but their structural features—specifically the electron-deficient thiadiazole ring and the flexible, electron-rich thioether linkage—predispose them to highly anomalous behaviors under collision-induced dissociation (CID) and electron ionization (EI). Instead of simple bond cleavages, these molecules frequently undergo complex gas-phase rearrangements, neutral losses, and structural migrations that can easily be misidentified as synthetic impurities or unexpected metabolites.

This guide provides the mechanistic causality behind these anomalies and offers self-validating experimental protocols to resolve them.

Diagnostic Matrix: Quantitative Mass Shift Anomalies

When analyzing thiadiazole thioethers, the first step is to categorize the mass shift anomaly. Table 1 summarizes the most common quantitative data associated with these fragmentation pathways.

Table 1: Diagnostic Mass Shifts and Putative Gas-Phase Mechanisms

Observation (Nominal Mass Shift)Exact Mass Shift (Δm)Putative MechanismDiagnostic Risk Level
-28 Da -28.0061 DaNeutral loss of N₂ from the thiadiazole ringHigh (Isobaric with CO loss: -27.9949 Da)
-32 Da / -33 Da -31.9721 / -32.9799 DaLoss of elemental Sulfur (S) or Thiol radical (•SH)Medium
Unexpected Aryl Shift Variable (e.g., +16 Da pseudo-oxidation)Gas-Phase Smiles RearrangementCritical (Often misidentified as solution impurity)
-42 Da -42.0105 DaLoss of NCN (cyanamide fragment)Low

Troubleshooting Guides & FAQs

Q1: I am using soft ionization (ESI), but I consistently observe a dominant [M-28]⁺ peak. Is my compound degrading in the source?

A1: It is highly unlikely to be source degradation; you are observing the hallmark neutral loss of N₂ . Causality: 1,2,3-Thiadiazoles and 1,3,4-thiadiazoles are inherently prone to extruding a neutral nitrogen molecule (N₂) upon collisional activation 1. The extrusion is thermodynamically driven by the extreme stability of the N₂ leaving group. In the gas phase, the expulsion of N₂ from the molecular ion leads to a highly reactive thiirene or thio-ketene radical cation 2. This is a structural feature of the heterocycle, not a sign of poor sample integrity.

G M Molecular Ion [M+•] Thiadiazole Thioether LossN2 Neutral Loss: -N2 (28.0061 Da) M->LossN2 Collisional Activation Thiirene Thiirene Radical Cation [M-N2]+• LossN2->Thiirene Ring Contraction ThioKetene Thio-ketene Radical Cation [M-N2]+• LossN2->ThioKetene Ring Opening Frag Further Cleavage (Loss of •SH or S) Thiirene->Frag ThioKetene->Frag

Caption: Fragmentation pathway showing N2 loss from thiadiazole leading to thiirene/thio-ketene.

Q2: My MS/MS spectra show a massive fragment that suggests the thioether sulfur or an aryl group has migrated to a different part of the molecule. What is causing this?

A2: You are likely observing a Gas-Phase Smiles Rearrangement . Causality: In deprotonated thioethers (analyzed in negative ESI mode), the molecule can undergo an intramolecular nucleophilic aromatic substitution during collisional activation 3. A nucleophilic center (like a deprotonated amide or amine) attacks the ipso-position of the aromatic ring attached to the thioether. This forms a 5-membered spiro transition state, followed by the cleavage of the C-S bond. The result is a rearranged fragment ion that does not reflect the original ground-state connectivity of your molecule 4.

G Precursor Deprotonated Thioether [M-H]- Nucleo Intramolecular Nucleophilic Attack (ipso-position) Precursor->Nucleo CID Energy Spiro 5-Membered Spiro Transition State Nucleo->Spiro Cleavage C-S Bond Cleavage & Neutral Loss Spiro->Cleavage Product Rearranged Phenoxide/Thiolate Fragment Ion Cleavage->Product Smiles Rearrangement

Caption: Mechanism of the Gas-Phase Smiles Rearrangement in thioethers under CID.

Q3: How do I definitively prove whether an unexpected peak is a gas-phase rearrangement artifact or an actual synthetic impurity/degradant in my sample?

A3: You must decouple the chromatographic timescale from the mass spectrometric timescale using Extracted Ion Chromatogram (XIC) Co-elution Analysis . If the unexpected ion is a gas-phase artifact (like a Smiles rearrangement), its XIC will perfectly overlay with the precursor ion's XIC. If it is a true solution-phase impurity (e.g., a pseudo-oxidative degradant), it will have a distinct chromatographic retention time (RT).

G Obs Unexpected MS Fragment in Thiadiazole Thioether IsIso Isobaric Interference? (e.g., CO vs N2) Obs->IsIso HRMS Check HRMS Exact Mass Δm = 0.0112 Da IsIso->HRMS Yes IsRearrange Structural Migration? IsIso->IsRearrange No ERMS Energy-Resolved MS (Vary CE) IsRearrange->ERMS Yes LCMS LC-MS Extracted Ion Chromatogram (XIC) IsRearrange->LCMS Verify Source Sol Co-eluting = Gas-Phase Diff RT = Solution Impurity LCMS->Sol

Caption: Logical workflow for diagnosing MS anomalies in thiadiazole thioethers.

Experimental Protocols

Protocol 1: Validating Gas-Phase Smiles Rearrangements via Energy-Resolved Mass Spectrometry (ERMS)

This protocol allows you to map the thermodynamic onset of the rearrangement, proving that the fragment is generated by collision energy rather than existing in the ground state.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the thiadiazole thioether to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid (or Ammonium Hydroxide for negative mode).

  • Direct Infusion: Introduce the sample via syringe pump at 5-10 µL/min directly into the ESI source to maintain a steady ion beam.

  • Precursor Isolation: Isolate the target precursor ion (e.g., [M-H]⁻) in the quadrupole with a narrow isolation window (0.4 - 1.0 m/z) to prevent co-isolation of background ions.

  • Energy Stepping: Acquire MS/MS spectra while ramping the Collision Energy (CE) from 0 eV to 50 eV in 2 eV increments.

  • Data Plotting: Plot the relative abundance of the precursor ion and the suspected rearranged fragment ion against the CE.

  • Self-Validation Check: A true gas-phase rearrangement will exhibit a clear "appearance energy" threshold. At 0 eV, the fragment abundance must be exactly 0%. As CE increases, the precursor curve will deplete symmetrically as the rearrangement fragment curve rises. If the fragment is present at 0 eV CE, it is an in-source decay product or a solution-phase impurity.

Protocol 2: Differentiating N₂ Loss from CO Loss via HRMS Orthogonal Validation

Because N₂ (28.0061 Da) and CO (27.9949 Da) neutral losses are nominally identical (-28 Da), low-resolution MS cannot distinguish them. This protocol utilizes High-Resolution Mass Spectrometry (HRMS) to confirm thiadiazole ring opening.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the TOF or Orbitrap mass spectrometer to achieve a mass accuracy of < 2 ppm using an external calibrant.

  • Data Acquisition: Run the sample using LC-HRMS/MS in positive ESI mode. Apply a normalized collision energy (NCE) of 20-30% to induce fragmentation.

  • Exact Mass Calculation: Calculate the exact mass of the precursor ion and the fragment ion.

  • Mass Defect Analysis: Subtract the exact mass of the fragment from the precursor.

  • Self-Validation Check:

    • If Δm = 28.0061 ± 0.0005 Da, the loss is definitively N₂ (confirming thiadiazole fragmentation).

    • If Δm = 27.9949 ± 0.0005 Da, the loss is CO (indicating fragmentation of a carbonyl group, not the heterocycle).

    • System check: If the mass error exceeds 5 ppm, recalibrate the instrument and repeat, as the mass difference between N₂ and CO is only 0.0112 Da.

References

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy National Center for Biotechnology Information (PMC)[Link]

  • Gas-phase smiles rearrangement reactions of deprotonated 2-(4, 6-dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide and its derivatives in electrospray ionization mass spectrometry Journal of the American Society for Mass Spectrometry (ACS Publications)[Link]

  • Gas-phase Smiles rearrangement in structural analysis of a pseudo-oxidative impurity generated in the pharmaceutical synthesis of S-(thiobenzoyl)thioglycolic acid PubMed (NIH)[Link]

Sources

Scaling up the synthesis of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole for preclinical trials

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Preclinical Scale-Up Support Center. Transitioning the synthesis of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole from the bench to a preclinical pilot plant introduces critical challenges in regioselectivity (S- vs. N-alkylation), thermal management, and solvent toxicity. This guide provides a self-validating methodology, mechanistic troubleshooting, and green-chemistry alternatives to ensure high-yield, reproducible batches.

Part 1: Mechanistic Workflow & Pathway Visualization

To understand the scale-up parameters, we must first map the reaction pathway. The core transformation is the alkylation of 5-methyl-1,3,4-thiadiazole-2-thiol with 2-phenoxyethyl bromide.

G Thiol 5-Methyl-1,3,4-thiadiazole-2-thiol (Starting Material) Thiolate Thiadiazole-2-thiolate Anion (S-to-N Delocalized) Thiol->Thiolate Deprotonation Bromide 2-Phenoxyethyl bromide (Alkylating Agent) Bromide->Thiolate SN2 Reaction Base K2CO3 + TBAB (Biphasic Water/2-MeTHF) Base->Thiolate Phase Transfer Target 2-Methyl-5-[(2-phenoxyethyl)sulfanyl] -1,3,4-thiadiazole (S-Alkylation) Thiolate->Target Soft Nucleophile (S) Attack Favored by PTC Byproduct N-Alkylated Byproduct (Impurity) Thiolate->Byproduct Hard Nucleophile (N3) Attack Favored by Polar Aprotic (DMF)

Reaction pathway for the S-alkylation of 1,3,4-thiadiazole, highlighting phase-transfer catalysis.

Part 2: Self-Validating Scale-Up Methodology

This protocol utilizes a Phase-Transfer Catalysis (PTC) system to replace toxic N,N-dimethylformamide (DMF) while maximizing S-alkylation regioselectivity.

Step 1: Reactor Preparation & Biphasic Setup

  • Charge a glass-lined reactor with 5-methyl-1,3,4-thiadiazole-2-thiol (1.0 eq) and 2-methyltetrahydrofuran (2-MeTHF) (5 volumes).

  • In a separate vessel, prepare a 20% w/v aqueous solution of potassium carbonate (K₂CO₃, 1.5 eq) and add tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Transfer the aqueous basic solution into the reactor. Causality Check: The biphasic system prevents the hydrolytic degradation of the alkylating agent, while TBAB shuttles the thiolate anion into the organic phase to react.

Step 2: Controlled Alkylation

  • Heat the biphasic mixture to 45°C under vigorous agitation (minimum 250 RPM to ensure high interfacial area).

  • Dose 2-phenoxyethyl bromide (1.05 eq) continuously over 2 hours. Causality Check: Continuous dosing controls the mild exotherm and maintains a low steady-state concentration of the electrophile, minimizing consecutive over-alkylation.

  • Stir for an additional 3 hours at 45°C. Sample the organic phase for HPLC analysis (Target conversion > 98%).

Step 3: Phase Separation & Workup

  • Stop agitation and allow phases to separate for 30 minutes.

  • Discard the lower aqueous phase (contains KBr and excess base).

  • Wash the organic phase with 5% aqueous citric acid (2 volumes) followed by brine (2 volumes) to neutralize residual alkalinity and remove TBAB traces.

Step 4: Crystallization & Isolation

  • Concentrate the 2-MeTHF solution under reduced pressure to 2 volumes.

  • Heat to 60°C and slowly add heptane (4 volumes) as an anti-solvent over 1 hour.

  • Seed the reactor with 0.5% w/w pure target compound at 55°C. Causality Check: Seeding at this specific temperature prevents "oiling out" (liquid-liquid phase separation) and forces the nucleation of the stable crystalline polymorph.

  • Cool linearly to 5°C over 4 hours, filter, and dry under vacuum at 40°C.

Part 3: Troubleshooting Guides & FAQs

Q1: We are observing a 10-15% formation of an unknown impurity with the same mass as the product. What is it, and how do we suppress it? A1: You are likely observing the N-alkylated byproduct (e.g., 3-(2-phenoxyethyl)-5-methyl-1,3,4-thiadiazole-2(3H)-thione). The deprotonated intermediate exists as an S-to-N delocalized thiadiazole-2-thiolate structure. Quantum chemical calculations have shown that the nitrogen at position 3 can act as a competing nucleophile[1]. Solution: The N-alkylation pathway is exacerbated by highly polar aprotic solvents (like DMF) and hard bases (like NaOH). By switching to a softer base (K₂CO₃) and utilizing a biphasic Phase-Transfer Catalysis (PTC) system, you favor the softer sulfur nucleophile, pushing S-alkylation yields above 95%[2].

Q2: Due to new REACH regulations, we must eliminate DMF from our pilot plant. What are the most reliable green alternatives for this specific thioether synthesis? A2: Finding a neat solvent that fully matches the solvating qualities of DMF is challenging, but green binary solvent mixtures and biphasic systems are highly effective[3]. Solution: For this synthesis, we strongly recommend abandoning monophasic polar aprotic solvents entirely. Instead, adopt the aqueous PTC protocol described in our methodology (Water / 2-MeTHF with TBAB). TBAB facilitates the S-alkylation efficiently without the need for strong bases in polar aprotic solvents at elevated temperatures, drastically reducing your process E-factor[2].

Q3: During the heptane anti-solvent addition, the product forms a sticky oil at the bottom of the reactor before eventually solidifying. This traps impurities and ruins our purity profile. How can we fix this? A3: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." It occurs when the supersaturation of the solution exceeds the metastable limit before the temperature drops below the melting point of the solute in that specific solvent mixture. Solution: You must establish a self-validating crystallization. Do not cool the reactor rapidly. Maintain the temperature at 55°C (just above the oiling-out boundary but within the metastable zone) and introduce seed crystals. Hold the temperature for 30 minutes to allow the seeds to grow and consume the supersaturation, then initiate a slow, linear cooling ramp to 5°C.

Part 4: Quantitative Data & Process Metrics

The following table summarizes the scale-up metrics when transitioning from traditional benchtop conditions to the optimized preclinical pilot process.

Solvent SystemBase / CatalystReaction Temp & TimeS-Alkylation Yield (%)N-Alkylation Impurity (%)Process E-Factor
DMF (Traditional)K₂CO₃ / None80°C, 4h78.5%14.2%45.2
DMSO / EtOAc (Binary)K₂CO₃ / None65°C, 6h86.0%8.5%38.1
Water / 2-MeTHF (PTC) K₂CO₃ / TBAB 45°C, 5h 95.4% < 1.0% 12.4

Note: E-Factor is defined as the mass of total waste generated per mass of product isolated. The PTC method allows for the recycling of 2-MeTHF, significantly lowering the environmental impact.

Part 5: References
  • Title: The Journal of Organic Chemistry Vol. 90 No. 46 - ACS Publications Source: acs.org URL: [Link]

  • Title: Full article: Synthesis, spectroscopic characterization, DFT study, and antibacterial evaluation of sulfur-bridged thiazole-, thiadiazole-, and triazine-based heterocyclic scaffolds Source: tandfonline.com URL: [Link]

  • Title: Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions Source: rsc.org URL: [Link]

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Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 2,5-Disubstituted 1,3,4-Thiadiazoles Versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers in Drug Discovery and Development

The persistent rise of antibiotic resistance necessitates the exploration and evaluation of novel antimicrobial agents. Among the heterocyclic compounds that have garnered significant interest are derivatives of the 1,3,4-thiadiazole nucleus, which have demonstrated a broad spectrum of pharmacological activities.[1][2] This guide provides a comparative analysis of the in vitro antimicrobial efficacy of representative 2,5-disubstituted 1,3,4-thiadiazole derivatives against standard, clinically relevant antibiotics.

Introduction to 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing one sulfur and two nitrogen atoms. This scaffold is a component of several commercially available drugs and is known for its metabolic stability and diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The antimicrobial activity of 1,3,4-thiadiazole derivatives is often attributed to the presence of the toxophoric N-C-S moiety.[5] The strong aromaticity of the ring system is also believed to contribute to its in vivo stability.

Materials and Methods

The evaluation of antimicrobial efficacy relies on standardized and reproducible methods. The protocols outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are globally recognized for ensuring the reliability of antimicrobial susceptibility testing.[6][7][8][9][10]

Test Organisms

A panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative organisms, are typically used for antimicrobial screening. For the purpose of this guide, we will focus on:

  • Gram-positive: Staphylococcus aureus (ATCC 25923)

  • Gram-negative: Escherichia coli (ATCC 25922)

These strains are standard quality control organisms in antimicrobial susceptibility testing.

Antimicrobial Agents
  • Test Compounds: Representative 2,5-disubstituted 1,3,4-thiadiazole derivatives (data sourced from published literature).

  • Standard Antibiotics (Positive Controls):

    • Ciprofloxacin

    • Ampicillin

    • Ofloxacin

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[11] The following protocol is a standard procedure aligned with CLSI document M07-A10.[12]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh and dissolve the test compounds and standard antibiotics in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the antimicrobial stock solutions in Mueller-Hinton Broth (MHB) in 96-well microtiter plates. This creates a range of concentrations to test.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of the test organism on a suitable agar plate, suspend several colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the diluted antimicrobial agents with the prepared bacterial suspension.

    • Include a growth control well (bacteria and broth, no antimicrobial) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_process Execution cluster_analysis Analysis Stock Antimicrobial Stock Solutions Plates Serial Dilutions in 96-Well Plates Stock->Plates Dilute Inoculate Inoculate Plates with Bacterial Suspension Plates->Inoculate Inoculum Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Add to wells Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read Visually Inspect for Turbidity Incubate->Read Determine_MIC Determine MIC Value Read->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method.

Comparative Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 2,5-disubstituted 1,3,4-thiadiazole derivatives and standard antibiotics against S. aureus and E. coli. Lower MIC values indicate greater antimicrobial potency.

Compound/AntibioticChemical ClassTarget OrganismMIC (µg/mL)Reference
Thiadiazole Derivative 1 2,5-disubstituted 1,3,4-thiadiazoleS. aureus15.63 - 31.25[13]
Thiadiazole Derivative 2 2,5-disubstituted 1,3,4-thiadiazoleE. coli> 1000[14]
Ciprofloxacin FluoroquinoloneS. aureus0.25 - 1.0[15]
E. coli≤0.06 - 1[8]
Ampicillin β-lactamS. aureus0.6 - 1[6]
E. coli4[6]
Ofloxacin FluoroquinoloneS. aureusActive[16]
E. coli0.02[17]

Note: The MIC values for the thiadiazole derivatives are representative of compounds from this class and may not reflect the efficacy of the specific compound mentioned in the topic. "Active" indicates reported activity without a specific MIC value in the cited source.

Discussion and Scientific Interpretation

The compiled data indicates that while some 2,5-disubstituted 1,3,4-thiadiazole derivatives exhibit promising activity against Gram-positive bacteria like S. aureus, their efficacy against Gram-negative bacteria such as E. coli appears to be limited in the examples cited.[13][14] This disparity is a common challenge in antimicrobial drug discovery, often attributed to the structural differences in the cell envelopes of Gram-positive and Gram-negative bacteria. The outer membrane of Gram-negative bacteria acts as a formidable barrier to the entry of many antimicrobial compounds.

In comparison, the standard antibiotics Ciprofloxacin, Ampicillin, and Ofloxacin demonstrate potent activity against both S. aureus and E. coli, with MIC values in the low microgram per milliliter range.[6][8][15][17] This broad-spectrum activity is a key characteristic of these established drugs.

The moderate activity of the thiadiazole derivatives against S. aureus suggests that this chemical scaffold is a viable starting point for further optimization. Structure-activity relationship (SAR) studies, which explore how chemical modifications to the thiadiazole core influence biological activity, are crucial next steps. For instance, the nature and position of substituents on the thiadiazole ring can significantly impact antimicrobial potency and spectrum.[4]

Logical Relationship of Antimicrobial Evaluation

Antimicrobial_Evaluation Compound Novel Antimicrobial Compound (e.g., Thiadiazole Derivative) Protocol Standardized Protocol (CLSI/EUCAST) Compound->Protocol Standard Standard Antibiotics (e.g., Ciprofloxacin) Standard->Protocol MIC Determine MIC (Potency) Protocol->MIC MBC Determine MBC (Bactericidal/Bacteriostatic) MIC->MBC Spectrum Assess Spectrum of Activity (Gram+/Gram-) MIC->Spectrum Comparison Comparative Efficacy Analysis MBC->Comparison Spectrum->Comparison SAR Structure-Activity Relationship (SAR) Studies Comparison->SAR Optimization Lead Optimization SAR->Optimization

Caption: Logical flow from initial compound screening to lead optimization in antimicrobial drug discovery.

Conclusion and Future Directions

This guide provides a framework for comparing the antimicrobial efficacy of novel compounds, using 2,5-disubstituted 1,3,4-thiadiazoles as a case study, against standard antibiotics. While the representative thiadiazole derivatives show some antimicrobial potential, particularly against Gram-positive bacteria, they do not currently surpass the broad-spectrum efficacy of established drugs like Ciprofloxacin and Ampicillin.

For researchers, scientists, and drug development professionals, these findings underscore the importance of continued research into this promising class of heterocyclic compounds. Future efforts should focus on:

  • Synthesis and Screening of Diverse Libraries: A broader range of 2,5-disubstituted 1,3,4-thiadiazole derivatives should be synthesized and screened to identify more potent and broad-spectrum candidates.

  • Mechanism of Action Studies: Elucidating the specific molecular targets of these compounds within bacterial cells will be crucial for understanding their antimicrobial effects and for rational drug design.

  • Addressing Gram-Negative Activity: Strategies to improve the penetration of these compounds across the outer membrane of Gram-negative bacteria should be explored.

By systematically applying standardized evaluation protocols and pursuing lead optimization, the scientific community can continue to explore the potential of 1,3,4-thiadiazole derivatives in the critical search for new and effective antimicrobial agents.

References

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - MDPI. Available at: [Link]

  • Varoli, O., & Ferri, M. (1987). In vitro study of the antibacterial activity of ofloxacin against recent clinical isolates. Drugs under experimental and clinical research, 13(4), 209–212. Available at: [Link]

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9.
  • EUCAST Disk Diffusion Method for Antimicrobial Susceptibility Testing. Available at: [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus | CLSI. Available at: [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review - Sociedade Brasileira de Química (SBQ). Available at: [Link]

  • Yousif, E., et al. (2023). Ampicillin. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • Boyd, L. B., et al. (2009). Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals. The Canadian journal of infectious diseases & medical microbiology = Journal canadien des maladies infectieuses et de la microbiologie medicale, 20(4), 129–134. Available at: [Link]

  • Karatoprak, G. Ş., et al. (2021). Comparative Proteomic Analysis of Escherichia coli Under Ofloxacin Stress. Infection and drug resistance, 14, 1485–1497. Available at: [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria | FDA. Available at: [Link]

  • EUCAST: EUCAST - Home. Available at: [Link]

  • Clinical and Laboratory Standards Institute (2015) Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—10th Edition. CLSI Document M07-A10, Clinical and Laboratory Standards Institute, Wayne, PA. Available at: [Link]

  • Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC. Available at: [Link]

  • New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC. Available at: [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. Available at: [Link]

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  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Publishing. Available at: [Link]

  • Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC. Available at: [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationships of 1,3,4-Thiadiazole and 1,2,4-Triazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the strategic selection of a core heterocyclic scaffold is a critical determinant of a drug candidate's ultimate success. Among the myriad of five-membered aromatic rings, the 1,3,4-thiadiazole and 1,2,4-triazole moieties have emerged as "privileged structures" due to their remarkable versatility and broad spectrum of biological activities. This guide provides an in-depth, comparative analysis of their structure-activity relationships (SAR), offering researchers and drug development professionals the critical insights needed to navigate the selection and optimization of these potent scaffolds. We will dissect the nuanced structural features that govern their efficacy, drawing upon experimental data to illuminate the subtle yet profound differences that drive their distinct pharmacological profiles.

The Foundational Scaffolds: A Tale of Two Heterocycles

At first glance, the 1,3,4-thiadiazole and 1,2,4-triazole rings appear structurally similar. Both are five-membered, planar, aromatic systems containing two nitrogen atoms. The key distinction lies in the third heteroatom: a sulfur atom in the thiadiazole and a third nitrogen atom in the triazole. This seemingly minor substitution has profound implications for the electronic properties, hydrogen bonding capacity, and metabolic stability of the resulting derivatives, which in turn dictates their interaction with biological targets.

The 1,3,4-thiadiazole ring, with its sulfur atom, is a weak hydrogen bond acceptor and imparts a degree of lipophilicity. The sulfur atom can also participate in unique interactions with biological targets. In contrast, the 1,2,4-triazole ring contains an additional nitrogen atom capable of acting as both a hydrogen bond donor and acceptor, enhancing its hydrophilic character and potential for strong target binding. These fundamental differences are the cornerstone of their divergent SAR.

Caption: Core structures of 1,3,4-thiadiazole and 1,2,4-triazole scaffolds.

Comparative SAR Analysis: A Multi-Target Perspective

The true utility of a scaffold is revealed through its amenability to chemical modification and the resulting impact on biological activity. Here, we compare the SAR of 1,3,4-thiadiazole and 1,2,4-triazole derivatives across several key therapeutic areas.

Antimicrobial Activity: A Battle of Bioisosteres

Both scaffolds have been extensively investigated for their antimicrobial properties. The SAR often revolves around the nature of substituents at the 2- and 5-positions of the thiadiazole ring and the 3- and 5-positions of the triazole ring.

1,3,4-Thiadiazole Derivatives:

  • Key SAR Insights: The introduction of a thiol group at the 2-position and a substituted phenyl ring at the 5-position is a common strategy. The electronic nature of the substituents on the phenyl ring plays a crucial role. Electron-withdrawing groups (e.g., halogens, nitro groups) often enhance antibacterial activity, likely by increasing the acidity of the thiol group and improving interactions with bacterial enzymes.

  • Example: A series of 2-(substituted benzylthio)-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazoles demonstrated that derivatives with chloro and fluoro substituents on the benzyl ring exhibited the most potent activity against Staphylococcus aureus.

1,2,4-Triazole Derivatives:

  • Key SAR Insights: Similar to thiadiazoles, the nature of substituents at the 3- and 5-positions is paramount. Often, one position is substituted with a heterocyclic ring (e.g., pyridine, pyrimidine) while the other bears a side chain containing a reactive functional group. The additional nitrogen in the triazole ring can act as a key hydrogen bond acceptor, anchoring the molecule in the active site of target enzymes.

  • Comparative Edge: While both scaffolds are effective, 1,2,4-triazoles, particularly those incorporated into larger fused systems like in the case of fluconazole, have achieved greater clinical success as antifungal agents. This is partly due to the triazole nitrogen's ability to coordinate with the heme iron of fungal cytochrome P450 enzymes.

Table 1: Comparative Antimicrobial SAR of 1,3,4-Thiadiazole and 1,2,4-Triazole Derivatives

Feature1,3,4-Thiadiazole Derivatives1,2,4-Triazole Derivatives
Key Positions 2- and 5-positions3- and 5-positions
Favorable Substituents Thiol/thioether at C2, substituted aryl at C5Substituted aryl/heterocycle at C3, functionalized side chain at C5
Role of Heteroatoms Sulfur can participate in hydrophobic and other interactions.The N4 nitrogen is a key H-bond acceptor/donor and metal coordinator.
Common Modifications Introduction of electron-withdrawing groups on aryl substituents.Fusion with other heterocyclic rings to create rigid structures.
Anticancer Activity: Targeting Cellular Proliferation

The fight against cancer has seen both scaffolds utilized to develop novel therapeutic agents, often targeting kinases and other enzymes involved in cell cycle regulation.

1,3,4-Thiadiazole Derivatives:

  • Key SAR Insights: Many potent anticancer thiadiazoles are 2,5-disubstituted derivatives. A common motif involves an amino group or a substituted aniline at the 2-position and a substituted aryl or heteroaryl ring at the 5-position. The nature and position of substituents on the aryl ring are critical for activity, with bulky and lipophilic groups often enhancing cytotoxicity.

  • Mechanism of Action: These compounds have been shown to act as inhibitors of various kinases, including tyrosine kinases and cyclin-dependent kinases, by mimicking the purine core of ATP.

1,2,4-Triazole Derivatives:

  • Key SAR Insights: The SAR of anticancer triazoles is diverse. Many potent compounds are Schiff bases derived from 4-amino-1,2,4-triazoles. The imine linkage and the nature of the aromatic aldehyde used in their synthesis are key determinants of activity.

  • Comparative Edge: The 1,2,4-triazole scaffold has been successfully incorporated into FDA-approved drugs like anastrozole and letrozole, which are aromatase inhibitors used in the treatment of breast cancer. The triazole nitrogen coordinates with the heme iron of the aromatase enzyme, leading to potent and selective inhibition. This highlights the triazole's advantage in targeting metalloenzymes.

Anticancer_SAR cluster_Thiadiazole 1,3,4-Thiadiazole SAR for Anticancer Activity cluster_Triazole 1,2,4-Triazole SAR for Anticancer Activity Thiadiazole_Core 1,3,4-Thiadiazole Thiadiazole_C2 C2 Position: -NH2 or Substituted Aniline Thiadiazole_Core->Thiadiazole_C2 Thiadiazole_C5 C5 Position: -Substituted Aryl/Heteroaryl (Bulky, Lipophilic Groups Favored) Thiadiazole_Core->Thiadiazole_C5 Triazole_Core 1,2,4-Triazole Triazole_C3_C5 C3 and C5 Positions: -Often part of a Schiff Base Triazole_Core->Triazole_C3_C5 Triazole_N4 N4 Position: -Key for Metalloenzyme Coordination (e.g., Aromatase) Triazole_Core->Triazole_N4

Caption: Key SAR features for anticancer activity of the two scaffolds.

Experimental Protocols: A Guide to Synthesis and Evaluation

To provide a practical context for the discussed SAR, we outline a general synthetic protocol for a representative compound from each class and a standard biological evaluation assay.

Synthesis of a 2-Amino-5-Aryl-1,3,4-Thiadiazole Derivative

This protocol describes a common method for synthesizing 1,3,4-thiadiazole derivatives, which are valuable for their potential biological activities.

Step-by-Step Methodology:

  • Thiosemicarbazide Formation: React a substituted aromatic acid with thionyl chloride to form the corresponding acid chloride. Subsequently, react the acid chloride with thiosemicarbazide in a suitable solvent like pyridine to yield the acyl thiosemicarbazide.

  • Cyclization: The acyl thiosemicarbazide is then cyclized by heating with a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-amino-5-aryl-1,3,4-thiadiazole.

  • Characterization: The structure of the final compound is confirmed using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of a 3,5-Disubstituted-1,2,4-Triazole via Schiff Base Formation

This protocol outlines the synthesis of 1,2,4-triazole Schiff bases, a class of compounds with significant biological potential.

Step-by-Step Methodology:

  • Amino-Triazole Synthesis: Start with the synthesis of a 4-amino-3,5-disubstituted-1,2,4-triazole. This can be achieved through various multi-step synthetic routes, often starting from carboxylic acids and hydrazine.

  • Schiff Base Formation: The synthesized amino-triazole is then condensed with a substituted aromatic aldehyde in the presence of a catalytic amount of glacial acetic acid in a solvent like ethanol.

  • Reaction Monitoring: The reaction is refluxed for several hours and monitored by thin-layer chromatography (TLC).

  • Purification and Characterization: Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized. The final product is characterized by standard spectroscopic methods.

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.

Experimental Workflow:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few more hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value is calculated from the dose-response curve.

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Treat Cells with Test Compounds A->B C 3. Add MTT Reagent B->C D 4. Incubate to Allow Formazan Formation C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance E->F G 7. Calculate IC50 Value F->G

Caption: Workflow for the MTT assay to determine anticancer activity.

Conclusion: A Strategic Choice for Drug Discovery

The comparative analysis of 1,3,4-thiadiazole and 1,2,4-triazole derivatives reveals that while both are incredibly versatile scaffolds, their optimal applications differ based on their intrinsic properties. The 1,3,4-thiadiazole ring, with its sulfur atom, is often favored for developing kinase inhibitors and antimicrobial agents where specific interactions with the sulfur are beneficial. In contrast, the 1,2,4-triazole ring, with its additional nitrogen, excels in applications requiring strong hydrogen bonding and metal coordination, as exemplified by its success in antifungal and anticancer drugs targeting metalloenzymes.

Ultimately, the choice between these two "privileged" scaffolds is not a matter of inherent superiority but of strategic alignment with the intended biological target and desired pharmacokinetic properties. A thorough understanding of their comparative SAR is, therefore, an invaluable tool in the arsenal of any medicinal chemist, guiding the rational design of the next generation of therapeutic agents.

References

  • Plech, T., Wujec, M., & Siwek, A. (2011). Synthesis and antimicrobial activity of 1,3,4-thiadiazole derivatives. Medecine & Chemia, 47(2), 115-121. [Link]

  • Mathew, B., Suresh, J., & Anbazhagan, S. (2015). 1,3,4-Thiadiazole as a potential scaffold for anticancer agents. European Journal of Medicinal Chemistry, 92, 493-507. [Link]

A Comparative Guide to the Validation of HPLC Analytical Methods for the Quantification of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods intended for the quantification of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole, a novel thiadiazole derivative of interest in pharmaceutical development. Recognizing the criticality of robust and reliable analytical data, this document presents a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods. Method performance is rigorously evaluated against the validation parameters stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] By detailing the experimental protocols, presenting comparative data, and explaining the scientific rationale behind methodological choices, this guide serves as a practical resource for researchers, analytical chemists, and quality assurance professionals. The objective is to demonstrate a systematic approach to method validation, ensuring that the selected analytical procedure is suitable for its intended purpose—the accurate quantification of the target analyte in active pharmaceutical ingredients (APIs) and finished drug products.

Introduction: The Analytical Imperative

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties.[5] Our target analyte, 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole (henceforth designated MPOST), is a novel compound synthesized for potential therapeutic applications. The accurate and precise quantification of MPOST is paramount throughout the drug development lifecycle—from API characterization and stability testing to formulation development and final product release.[6][7][8]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and reproducibility for the analysis of non-volatile and thermolabile compounds.[7][9] However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that an analytical procedure is fit for its intended use.[2][3] This guide is grounded in the principles outlined by major regulatory bodies, including the FDA and EMA, which have adopted the ICH guidelines.[10][11][12][13]

This document compares two plausible RP-HPLC methods for MPOST quantification, illustrating how subtle changes in chromatographic conditions can impact performance and demonstrating the validation process required to make an informed, data-driven decision.

The Comparative Methods: A Rationale-Driven Approach

To ensure a robust comparison, two distinct yet viable RP-HPLC methods were developed. The primary difference lies in the stationary phase chemistry, chosen to explore different selectivity profiles for MPOST and its potential impurities.

Method A: The Industry Standard

  • Column: C18, 5 µm, 4.6 x 150 mm. The C18 column is a workhorse in pharmaceutical analysis due to its strong hydrophobic retention, making it suitable for a wide range of small molecules.

  • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid in Water (65:35 v/v). This provides a simple, robust separation mechanism based primarily on hydrophobicity.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.

  • Column Temperature: 30°C

Method B: The Alternative Selectivity Approach

  • Column: Phenyl-Hexyl, 5 µm, 4.6 x 150 mm. This stationary phase was chosen to introduce alternative separation mechanisms. The phenyl group can offer π-π interactions with the aromatic rings (phenoxy and thiadiazole) in MPOST, potentially improving selectivity against closely related impurities that differ in aromaticity rather than just hydrophobicity.

  • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid in Water (60:40 v/v). The mobile phase composition was adjusted to achieve a similar retention time to Method A, allowing for a fair comparison.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.

  • Column Temperature: 30°C

The Validation Gauntlet: A Head-to-Head Comparison

The following sections detail the validation parameters as prescribed by ICH Q2(R1) guidelines, presenting the experimental approach and a comparative data summary for Method A and Method B.[1][2]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][14]

Experimental Protocol:

  • Blank Analysis: A solution of the diluent (mobile phase) was injected to ensure no interfering peaks at the retention time of MPOST.

  • Forced Degradation: A solution of MPOST was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

  • Chromatographic Analysis: The stressed samples were injected into the HPLC system for both Method A and Method B.

  • Peak Purity Analysis: A photodiode array (PDA) detector was used to assess the peak purity of the MPOST peak in the presence of its degradation products.

Comparative Results: Both methods demonstrated the ability to separate MPOST from its degradation products. However, Method B showed superior resolution (Rs > 2.0) for a critical impurity that co-eluted closely with the main peak in Method A (Rs = 1.4). This highlights the value of exploring alternative column chemistries.

Parameter Method A (C18 Column) Method B (Phenyl-Hexyl Column)
Resolution (Rs) from nearest impurity 1.42.1
Peak Purity Index 0.9980.999
Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[1][2] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2]

Experimental Protocol:

  • Stock Solution: A stock solution of MPOST reference standard was prepared in the diluent.

  • Calibration Standards: At least five concentrations were prepared by serial dilution, typically covering 80% to 120% of the expected sample concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Analysis: Each concentration was injected in triplicate.

  • Data Analysis: A calibration curve was constructed by plotting the average peak area against concentration. The correlation coefficient (r²), y-intercept, and slope were calculated.

Comparative Data Summary:

Parameter Method A (C18 Column) Method B (Phenyl-Hexyl Column) Acceptance Criteria
Range (µg/mL) 80 - 12080 - 120As per requirement
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Y-Intercept Minimal, not significantly different from zeroMinimal, not significantly different from zeroClose to zero
Accuracy (Trueness)

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1][14] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Sample Preparation: Samples were prepared by spiking a placebo (matrix without the analyte) with the MPOST reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Three replicate preparations were made for each concentration level and analyzed.

  • Calculation: The percentage recovery was calculated as: (Measured Concentration / Nominal Concentration) * 100.

Comparative Data Summary:

Concentration Level Method A (C18) - Mean Recovery (%) Method B (Phenyl-Hexyl) - Mean Recovery (%) Acceptance Criteria
80%99.5%100.2%98.0% - 102.0%
100%100.1%100.5%98.0% - 102.0%
120%99.8%100.8%98.0% - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[1]

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Six replicate samples at 100% of the target concentration were prepared and analyzed on the same day by the same analyst.

  • Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system (if available).

  • Calculation: The Relative Standard Deviation (RSD) of the results was calculated for both sets of experiments.

Comparative Data Summary:

Precision Level Method A (C18) - %RSD Method B (Phenyl-Hexyl) - %RSD Acceptance Criteria
Repeatability (n=6)0.8%0.6%≤ 2.0%
Intermediate Precision (n=6)1.2%0.9%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]

  • LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]

Experimental Protocol (Signal-to-Noise Approach):

  • Serial Dilutions: A series of solutions with decreasing concentrations of MPOST were prepared and injected.

  • Signal-to-Noise Ratio (S/N): The S/N ratio was determined for each concentration.

  • LOD/LOQ Determination: The concentration at which the S/N ratio was approximately 3:1 was determined as the LOD, and the concentration at which the S/N was approximately 10:1 was determined as the LOQ.

Comparative Data Summary:

Parameter Method A (C18 Column) Method B (Phenyl-Hexyl Column)
LOD (µg/mL) 0.050.04
LOQ (µg/mL) 0.150.12
Robustness

Robustness is the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[2][14] This provides an indication of its reliability during normal usage.

Experimental Protocol: Small, deliberate changes were made to the chromatographic conditions for Method B (the superior method).

  • Flow Rate: Varied by ±0.1 mL/min (0.9 and 1.1 mL/min).

  • Column Temperature: Varied by ±2°C (28°C and 32°C).

  • Mobile Phase Composition: The percentage of acetonitrile was varied by ±2%.

  • Analysis: The effect on system suitability parameters (e.g., retention time, peak asymmetry, and resolution) was observed.

Robustness Results (Method B): No significant changes in retention time, resolution, or peak shape were observed under the varied conditions, demonstrating that the method is robust for routine use. The system suitability parameters remained well within acceptable limits.

Visualization of the Validation Workflow

To clarify the process, the following diagrams illustrate the validation workflow and the logical dependencies between the different validation parameters.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_imp Implementation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin LOD LOD / LOQ (Sensitivity) Spec->LOD Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec Imp Method Transfer & Routine Use Acc->Imp Rob Robustness (Deliberate Changes) Prec->Rob Prec->Imp LOD->Imp Rob->Imp

Caption: A workflow diagram illustrating the sequential process of HPLC method development and validation.

Caption: Logical relationship between key HPLC validation parameters defining a suitable analytical method.

Data Synthesis and Final Recommendation

This guide systematically compared two RP-HPLC methods for the quantification of MPOST. The validation data, summarized below, provides a clear basis for selecting the most suitable method for long-term use in a regulated environment.

Final Performance Summary:

Validation Parameter Method A (C18) Method B (Phenyl-Hexyl) Decision
Specificity (Resolution) Adequate (Rs=1.4)Superior (Rs=2.1) Method B
Linearity (r²) 0.99950.9998 Method B
Accuracy (% Recovery) 99.5% - 100.1%99.8% - 100.8% Comparable
Precision (%RSD) 0.8% - 1.2%0.6% - 0.9% Method B
LOQ (µg/mL) 0.150.12 Method B
Robustness Not PerformedPassed Method B

Recommendation:

Based on the comprehensive validation data, Method B, utilizing the Phenyl-Hexyl stationary phase, is unequivocally recommended for the quantification of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole.

While both methods performed adequately in several respects, Method B demonstrated superior performance in the most critical areas:

  • Enhanced Specificity: The alternative selectivity of the phenyl-hexyl column provided better resolution from a key impurity, which is crucial for ensuring the accuracy of results over the product lifecycle as new impurities may emerge.

  • Greater Precision: Consistently lower %RSD values indicate a more reliable and reproducible method, reducing the likelihood of out-of-specification results due to analytical variability.

  • Improved Sensitivity: A lower LOQ makes the method more versatile for future applications, such as trace impurity analysis.

The successful robustness testing of Method B provides a final layer of confidence in its reliability for routine deployment in a quality control laboratory. This systematic, comparative validation approach ensures that the chosen analytical method is not just suitable, but optimized for its intended purpose.

References

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  • Zenodo. (2020, September 1). Development and validation of the high-pressure liquid chromatographic method for the quantitative determination of propylthiohinothiadiazole.
  • PROBLEMS OF BIOLOGICAL, MEDICAL AND PHARMACEUTICAL CHEMISTRY. (n.d.). DEVELOPMENT AND VALIDATION OF HPLC-MS/MS METHOD OF DETERMINATION OF A NEW DERIVATIVE OF VALPROLEIC ACID AND 1,3,4-THIADIAZOLE IN RABBIT BLOOD PLASMAFOR PHARMACOKINETIC STUDY.
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  • MDPI. (2024, April 24). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles.
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A Comparative Guide to In Vivo vs. In Vitro Toxicity Profiles of 2-Phenoxyethyl Sulfanyl Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiadiazole Scaffold and the Imperative of Comprehensive Toxicity Profiling

The 1,3,4-thiadiazole ring is a well-regarded scaffold in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Its strong aromatic character contributes to significant in vivo stability and, in many cases, a favorable safety profile.[3][4][5] As researchers explore novel derivatives, such as those in the 2-phenoxyethyl sulfanyl thiadiazole series, a rigorous and multi-faceted toxicological assessment is paramount.

This guide provides a comparative framework for evaluating the toxicity of this chemical class, contrasting the controlled, high-throughput environment of in vitro assays with the systemic, biologically complex reality of in vivo studies. While direct toxicological data on the specific "2-phenoxyethyl sulfanyl" series is emerging, this document establishes a robust evaluation strategy based on established toxicological principles and published data from structurally related thiadiazole compounds. The central challenge in drug development is bridging the gap between these two testing paradigms to accurately predict human safety—a process this guide aims to elucidate for the researching scientist.[6][7]

Part 1: The In Vitro Profile: A High-Throughput Screen for Cellular Toxicity and Mutagenicity

In vitro (Latin for "in the glass") testing forms the frontline of toxicological assessment.[8] It utilizes isolated cells or microorganisms to rapidly screen for fundamental hazards like direct cytotoxicity and the potential to cause genetic mutations. These assays are invaluable for early-stage decision-making, allowing for the prioritization of compounds before committing to resource-intensive animal studies.[6][8]

Key In Vitro Assays for Thiadiazole Derivatives

Two foundational in vitro assays are critical for the initial safety assessment: the MTT assay for cytotoxicity and the Ames test for mutagenicity.

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[9] The intensity of the purple color is directly proportional to the number of viable cells.

Expected Profile for Thiadiazole Derivatives: Based on extensive research, many 1,3,4-thiadiazole derivatives exhibit selective cytotoxicity, showing potent antiproliferative activity against various human cancer cell lines (such as MCF-7 breast cancer and HepG-2 liver cancer) while demonstrating lower toxicity towards normal, non-cancerous cell lines (like MRC-5 fibroblasts).[1][11] This selectivity is a highly desirable trait for potential therapeutic agents.

Illustrative Data for Thiadiazole Analogs:

Compound ClassCell Line (Cancer)IC₅₀ (µM)Cell Line (Normal)IC₅₀ (µM)Reference
2-Amino-1,3,4-thiadiazolesLoVo (Colon)2.44--[5]
Phenylamino-1,3,4-thiadiazolesT47D (Breast)<10--[11]
Disulfide-ThiadiazolesMCF-7 (Breast)1.78--[1]
N-substituted ThiadiazolesHT-29 (Colon)>50MRC-5 (Fibroblast)>100[1]

The Ames test is a biological assay used to assess the mutagenic potential of chemical compounds.[12] It employs specific strains of bacteria (e.g., Salmonella typhimurium) that have a mutation preventing them from synthesizing an essential amino acid, histidine (his-).[13][14] The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium.[12][15]

The Critical Role of Metabolic Activation (S9 Fraction): A crucial component of the Ames test is the inclusion of a liver extract, typically the S9 fraction from rats induced with metabolic enzymes.[14][15] Many chemicals are not directly mutagenic but become so after being metabolized by enzymes in the body, such as cytochrome P450s.[16][17] The S9 fraction simulates this mammalian metabolism, allowing for the detection of such "pro-mutagens."[18][19]

Experimental Protocols & Workflow

InVitro_Workflow cluster_cytotoxicity Cytotoxicity Screening cluster_mutagenicity Mutagenicity Screening C1 Plate Cells (e.g., MCF-7, MRC-5) C2 Add Thiadiazole Derivatives (Concentration Gradient) C1->C2 C3 Incubate (24-72h) C2->C3 C4 Add MTT Reagent Incubate (3-4h) C3->C4 C5 Solubilize Formazan Crystals C4->C5 C6 Measure Absorbance (570 nm) C5->C6 C7 Calculate IC₅₀ Values C6->C7 M1 Prepare Salmonella Strains (e.g., TA98, TA100) M2 Mix Bacteria, Test Compound, and S9 Mix (or Buffer) M1->M2 M3 Pour onto Minimal Glucose Agar Plates M2->M3 M4 Incubate (48h) M3->M4 M5 Count Revertant Colonies M4->M5 M6 Compare to Controls (Assess Mutagenic Potential) M5->M6 start Test Compound: 2-Phenoxyethyl Sulfanyl Thiadiazole Derivative start->C1 Primary Screen start->M1 Safety Screen

Part 2: The In Vivo Profile: Assessing Systemic Toxicity in a Whole Organism

In vivo (Latin for "in the living") studies are performed in whole, living organisms, typically rodents, and are essential for understanding how a compound behaves in a complex biological system.[8] These studies provide critical data on systemic toxicity, target organ effects, and help determine a safe starting dose for potential clinical trials. They are governed by strict ethical guidelines and standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD).

Key In Vivo Assay for Thiadiazole Derivatives

The primary in vivo study for initial safety assessment is the acute oral toxicity test. The goal is to determine the short-term adverse effects of a single, high dose of a substance and to estimate the median lethal dose (LD₅₀)—the dose estimated to be fatal to 50% of the tested animals. Modern methods like the Acute Toxic Class Method (OECD 423) and the Up-and-Down Procedure (OECD 425) are designed to use a minimal number of animals to classify the substance's toxicity.[20][21]

Expected Profile for Thiadiazole Derivatives: The aromatic 1,3,4-thiadiazole core generally imparts good in vivo stability.[4] Studies on related derivatives have shown a high safety profile. For example, an acute toxicity test on novel 1,3,4-thiadiazole derivatives administered orally to mice found the LD₅₀ to be greater than 2000 mg/kg.[22] This classifies the compounds as Class V (practically non-toxic) under OECD guidelines.[22] During such studies, animals are observed for clinical signs of toxicity. For some thiadiazoles, transient effects like increased respiration and temporary lethargy were noted shortly after administration, with the animals returning to normal within 20-25 minutes and showing no mortality or significant weight changes over a 14-day observation period.[22]

Illustrative Data for Thiadiazole Analogs:

GuidelineSpeciesDose Administered (mg/kg)MortalityLD₅₀ Estimate (mg/kg)ClassificationReference
OECD 420Mice20000/5> 2000GHS Category 5 or Unclassified[22]
Experimental Protocol & Workflow

InVivo_Workflow cluster_invivo Acute Oral Toxicity (OECD 423) V1 Select Healthy, Young Adult Female Rats V2 Fast Animals Overnight V3 Administer Starting Dose (e.g., 300 mg/kg) to 3 Rats V4 Observe for Mortality & Clinical Signs (48h) V5 Decision Point V6a Dose Lower (50 mg/kg) or Stop if 2/3 Die V6b Dose Higher (2000 mg/kg) if 0/1 Die V7 Continue Stepwise Dosing Based on Outcome V8 14-Day Observation Period (Body Weight, Clinical Signs) V9 Gross Necropsy V10 Determine GHS Category & Estimate LD₅₀ start Compound Passing In Vitro Screens start->V1

Part 3: Comparative Analysis: Bridging the In Vitro-In Vivo Gap

The most significant challenge in toxicology is that results from in vitro studies do not always predict in vivo outcomes.[8][23] A compound may appear safe in a cell culture but prove toxic in an animal, or vice versa. This discrepancy is primarily due to two factors: metabolism and pharmacokinetics (ADME) .

The Decisive Role of Metabolism

In a living organism, foreign compounds (xenobiotics) are primarily metabolized in the liver. This enzymatic process can either detoxify a compound, making it easier to excrete, or bioactivate it, converting a harmless parent compound into a reactive, toxic metabolite.[16]

  • Standard in vitro assays using cell lines often lack these metabolic enzymes, meaning they only measure the toxicity of the parent compound.[18]

  • In vivo studies inherently account for the full metabolic profile of the organism.

This is why in vitro assays like the Ames test incorporate an S9 liver fraction—to simulate metabolism and catch pro-mutagens that would otherwise be missed.[19][24] However, even the S9 fraction is a simplification and may not fully replicate the complex metabolic pathways of a living animal.[18][25]

Metabolism_Concept cluster_invitro In Vitro System cluster_invivo In Vivo System Parent_IV Parent Compound (Thiadiazole Derivative) Cells Cells in Culture (Lacking Metabolic Enzymes) Parent_IV->Cells Effect_IV Observed Cytotoxicity (of Parent Compound) Cells->Effect_IV Parent_IVo Parent Compound (Thiadiazole Derivative) Liver Liver Metabolism (e.g., CYP450 Enzymes) Metabolite Reactive Metabolite Target Target Organ Effect_IVo Observed Toxicity (of Metabolite)

Summary of Comparative Profiles
FeatureIn Vitro Toxicity ProfileIn Vivo Toxicity Profile
System Isolated cells or microorganisms in a controlled environment.[8]Whole, living organism with complex physiological interactions.[8]
Primary Endpoint IC₅₀ (Concentration for 50% inhibition of cell viability).[1]LD₅₀ (Dose lethal to 50% of animals).[22]
Key Questions Answered Is the compound directly cytotoxic? Is it potentially mutagenic?What is the systemic toxicity? Which organs are affected? What are the clinical signs?
Metabolism Generally absent, unless an external system (e.g., S9) is added.[18]Fully integrated and accounted for.[16]
ADME Not applicable (compound is directly applied to cells).Crucial factors (Absorption, Distribution, Metabolism, Excretion) determine exposure.
Throughput & Cost High-throughput, relatively low cost.Low-throughput, high cost, ethically intensive.
Role in Development Early-stage screening, prioritization, and mechanistic insight.[6]Essential for regulatory safety assessment and establishing a therapeutic window.[7]

Conclusion

The toxicological evaluation of novel 2-phenoxyethyl sulfanyl thiadiazole derivatives requires a strategic, integrated approach that leverages the strengths of both in vitro and in vivo methodologies.

  • In vitro assays serve as an indispensable first pass, efficiently screening for basal cytotoxicity and mutagenicity. The data suggests that while some thiadiazoles may exhibit potent antiproliferative effects, they often show favorable selectivity, a key finding that can only be elucidated in vitro.

  • In vivo studies are irreplaceable for understanding the complete picture of a compound's safety. They account for the complexities of metabolism and pharmacokinetics that can fundamentally alter a compound's toxic potential. For thiadiazole derivatives, in vivo data points towards a generally low order of acute toxicity, reinforcing the scaffold's reputation for stability and safety.

Ultimately, the two systems are not competitors but partners. In vitro results guide the design of more refined and ethically sound in vivo experiments, while in vivo outcomes provide the definitive systemic context needed to advance a compound toward clinical consideration. For researchers working with this promising chemical class, this dual-pronged approach is the most reliable path to identifying safe and effective therapeutic candidates.

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A Comparative Analysis of the Antifungal Properties of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole and Fluconazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers in Antimicrobial Drug Development

The persistent challenge of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the exploration of novel antifungal agents. While azoles, particularly fluconazole, have long been a clinical mainstay, their efficacy is increasingly compromised. This guide provides a comparative benchmark of a novel investigational compound, 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole, against the widely used fluconazole. The 1,3,4-thiadiazole scaffold has garnered significant interest due to its broad spectrum of biological activities, including promising antifungal properties.[1][2][3][4][5]

This document serves as a technical resource for researchers, offering a detailed examination of the comparative mechanisms of action, a standardized protocol for in vitro susceptibility testing, and an illustrative analysis of performance data.

Part 1: Comparative Mechanisms of Action

A fundamental differentiator between antifungal agents lies in their molecular targets. Fluconazole and the investigational thiadiazole derivative exhibit distinct mechanisms, which are crucial for understanding their respective spectrums of activity and potential for synergistic or independent application.

Fluconazole: A Well-Established Ergosterol Biosynthesis Inhibitor

Fluconazole, a member of the triazole class, exerts its fungistatic effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene).[6][7][8][9] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, where it plays a role analogous to cholesterol in mammalian cells, maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[7][9]

By inhibiting lanosterol 14-α-demethylase, fluconazole blocks the conversion of lanosterol to ergosterol.[6][7][8] This disruption leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14-α-methylated sterol precursors.[8][9] The resulting altered cell membrane exhibits increased permeability and compromised function of associated enzymes, ultimately inhibiting fungal growth and replication.[6][8]

G cluster_0 Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Erg11 Lanosterol 14-α-demethylase (CYP51/Erg11p) Lanosterol->Erg11 Intermediate 4,4-dimethylcholesta- 8(9),14,24-trien-3β-ol Erg11->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Fluconazole Fluconazole Fluconazole->Erg11 Inhibits

Fig. 1: Mechanism of action of Fluconazole.
2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole: A Putative Cell Wall Disruptor

While direct mechanistic studies on 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole are not extensively published, research on analogous 1,3,4-thiadiazole derivatives suggests a distinct mechanism of action that does not target ergosterol biosynthesis. Several studies indicate that certain thiadiazole compounds exert their antifungal effects by disrupting the biosynthesis and integrity of the fungal cell wall.[1] This alternative mechanism is particularly promising for overcoming azole resistance.

The fungal cell wall is a dynamic structure, primarily composed of chitin, glucans (β-(1,3)-glucan and β-(1,6)-glucan), and mannoproteins. It is essential for maintaining cell shape, providing osmotic protection, and mediating interactions with the environment.

The proposed mechanism for this class of thiadiazoles involves the inhibition of key enzymes responsible for cell wall polysaccharide synthesis, such as β-(1,3)-glucan synthase or chitin synthase.[1] This leads to a weakened cell wall, rendering the fungus unable to withstand osmotic stress, resulting in cell lysis and death.[1] Evidence from studies on similar compounds shows morphological changes like the formation of giant, misshapen cells and the leakage of protoplasmic content.[1] Some studies have also pointed to succinate dehydrogenase inhibition as a potential target for certain thiadiazole derivatives.[10]

G cluster_1 Fungal Cell Wall Biosynthesis UDP_GlcNAc UDP-N-acetylglucosamine ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Chitin Chitin ChitinSynthase->Chitin CellWall Cell Wall Integrity Chitin->CellWall UDP_Glucose UDP-glucose GlucanSynthase β(1→3)-glucan Synthase UDP_Glucose->GlucanSynthase Glucan β(1→3)-glucan GlucanSynthase->Glucan Glucan->CellWall Thiadiazole 2-Methyl-5-[(2-phenoxyethyl)sulfanyl] -1,3,4-thiadiazole Thiadiazole->ChitinSynthase Inhibits (putative) Thiadiazole->GlucanSynthase Inhibits (putative)

Fig. 2: Putative mechanism of the investigational thiadiazole.

Part 2: Methodology for Comparative Efficacy Assessment

To provide a direct and quantitative comparison of antifungal activity, a standardized in vitro susceptibility test is required. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M27, is the reference method for testing yeasts.[11][12][13][14] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Experimental Protocol: CLSI M27-Based Broth Microdilution Assay

This protocol is adapted from the CLSI M27 guidelines for the susceptibility testing of yeasts.[11][15][16]

1. Preparation of Antifungal Stock Solutions:

  • Dissolve fluconazole and 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole in dimethyl sulfoxide (DMSO) to a starting concentration of 1280 µg/mL.

  • Ensure complete dissolution. These are the primary stock solutions.

2. Inoculum Preparation:

  • Select clinically relevant yeast strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans).

  • Subculture the yeast on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Harvest several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

  • Dilute this suspension 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve the final inoculum density of approximately 1-5 x 10^3 CFU/mL.

3. Preparation of Microdilution Plates:

  • Use standard sterile 96-well flat-bottom microtiter plates.

  • Perform a serial two-fold dilution of each drug. Add 100 µL of RPMI-1640 medium to wells 2 through 12.

  • Add 200 µL of the working drug solution (e.g., 128 µg/mL in RPMI) to well 1.

  • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution across the plate to well 10. Discard 100 µL from well 10. This creates a concentration range (e.g., from 64 µg/mL to 0.125 µg/mL).

  • Well 11 serves as the growth control (drug-free).

  • Well 12 serves as the sterility control (medium only).

4. Inoculation and Incubation:

  • Add 100 µL of the standardized yeast inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the drug concentrations will be halved.

  • Seal the plates or use a lid to prevent evaporation.

  • Incubate the plates at 35°C for 24-48 hours.

5. Determination of MIC:

  • Read the plates visually or with a microplate reader at 530 nm.

  • The MIC is the lowest drug concentration that causes a significant reduction in growth (typically ≥50% for azoles like fluconazole) compared to the growth control well.

G cluster_0 Preparation cluster_1 Plate Setup cluster_2 Assay A Prepare Drug Stock (in DMSO) E Add Drug to Well 1 A->E B Prepare Yeast Inoculum (0.5 McFarland) C Dilute Inoculum in RPMI-1640 B->C G Inoculate Wells (1-11) C->G D Dispense RPMI Medium (Wells 2-12) F Perform Serial Dilutions (Well 1 to 10) D->F E->F F->G H Incubate at 35°C (24-48 hours) G->H I Read MIC (Visually or Spectrophotometrically) H->I

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Chemical Profile

Understanding the potential hazards of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole is the foundation of its safe handling and disposal. The molecule's structure incorporates a thiadiazole ring, a sulfide linkage, and a phenoxy group, which inform its likely toxicological and chemical properties.

  • Thiadiazole Derivatives: Compounds in this class can be toxic if ingested or absorbed through the skin, and may cause significant irritation to the eyes and respiratory system.[2][4][5] Some have been noted as suspected mutagens.[2]

  • Organosulfur Compounds: Many organosulfur compounds are known for their potential to release toxic sulfur oxides upon thermal decomposition.[6][7] Special incineration procedures are often required for their disposal.[8]

  • Environmental Hazards: Thiadiazole derivatives are often classified as harmful to aquatic life, necessitating containment and preventing release into the environment.[2][4]

Based on these structural alerts, 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole should be handled as a hazardous substance.

Table 1: Hazard Profile and Safety Recommendations

Hazard TypeDescriptionPrecautionary Measures
Health Hazards Potentially toxic if swallowed or in contact with skin.[2] May cause serious eye and respiratory irritation.[4][5]Avoid ingestion and direct contact. Wash hands thoroughly after handling.[3] Use in a well-ventilated area or fume hood.[3]
Environmental Hazards Potentially harmful to aquatic life.[2]Do not release to the environment.[9] Prevent entry into drains and waterways.[10][11]
Physical/Chemical Hazards Thermal decomposition can produce hazardous gases, including sulfur oxides and nitrogen oxides.[6][7]Store away from heat and open flames.[2] Avoid contact with strong oxidizing agents.[3][6]

Personal Protective Equipment (PPE) and Handling

Prior to handling 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole for disposal, it is mandatory to be outfitted with the appropriate PPE.

  • Eye Protection: Wear chemical safety goggles with side shields or a full-face shield to protect against splashes.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Inspect gloves for any signs of degradation or puncture before use.[1][3]

  • Body Protection: A full-length laboratory coat must be worn to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be utilized.[1]

Step-by-Step Disposal Protocol

The disposal of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole must adhere to all local, state, and federal regulations for hazardous waste.[1] This protocol provides a systematic approach to ensure compliance and safety.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent unintended chemical reactions.

  • Solid Waste: Collect any solid 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole waste, including contaminated consumables like weigh boats, filter paper, and pipette tips, in a dedicated hazardous waste container.[2] This container should be made of a compatible material (e.g., polyethylene) and have a secure lid.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for liquids.[12] Do not mix with other incompatible waste streams.[12] The approximate concentration of the compound should be noted on the label.[2]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.[2]

Step 2: Container Labeling and Management

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole," and any relevant hazard symbols (e.g., "Toxic," "Irritant").[12]

  • Containers must be kept tightly sealed except when adding waste.[10]

  • Store waste containers in a designated, secure, and well-ventilated waste accumulation area.[2]

Step 3: Spill and Leak Management

In the event of a spill, prompt and correct action is necessary.

  • Evacuate and Ventilate: For significant spills, evacuate the immediate area and ensure adequate ventilation.[1]

  • Containment: For solid spills, carefully sweep or vacuum the material, avoiding the generation of dust.[1] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[10][12]

  • Collection: Place all spilled material and contaminated absorbents into a labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent (such as isopropanol or ethanol) followed by soap and water.[2] All cleaning materials must also be collected and disposed of as hazardous waste.[1][12]

Step 4: Final Disposal

The final step is the transfer of the hazardous waste to a certified facility.

  • Do not dispose of this chemical down the drain or in regular trash. [1][12]

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][9] This ensures the waste is managed in compliance with the Resource Conservation and Recovery Act (RCRA) and other regulations.[13]

  • The preferred method of disposal for organosulfur compounds is typically controlled incineration in a licensed chemical destruction plant, which can handle the scrubbing of flue gases.[8][9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole.

G start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste by Type ppe->segregate solid Solid Waste Container segregate->solid Solids & Contaminated Consumables liquid Liquid Waste Container segregate->liquid Solutions sharps Sharps Container segregate->sharps Contaminated Glassware/Needles label Label Containers Correctly ('Hazardous Waste', Chemical Name, Hazards) solid->label liquid->label sharps->label store Store in Designated Waste Accumulation Area label->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Waste Collected for Final Disposal contact_ehs->end

Caption: Disposal workflow for 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole.

References

  • Safe Disposal of 1,2,3-Thiadiazole-4-carbaldehyde Oxime: A Procedural Guide. Benchchem.
  • Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide. Benchchem.
  • Essential Guide to the Safe Disposal of 2H-1,3,2,4-Dithiadiazole and Related Compounds. Benchchem.
  • 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl) - Registration Dossier. ECHA.
  • Safe Disposal of 5-Methoxybenzo[d][1][2][3]thiadiazole: A Guide for Laboratory Professionals. Benchchem. Available at:

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.
  • Hazardous Waste. US EPA.
  • What are Federal and State Hazardous Waste Regulations?. Hazardous Waste Experts.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • SAFETY DATA SHEET - 2-Amino-5-methyl-1,3,4-thiadiazole. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Mercapto-5-methyl-1,3,4-thiadiazole. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 5-tert-Butyl-1,3,4-thiadiazole-2-thiol. MilliporeSigma.
  • Safety data sheet - 1,3,4-Thiadiazole, 2-methyl-5-(methylthio). CPAChem.
  • Safety data sheet - 5-Methyl-1,3,4-thiadiazole-2-thiol. LGC Standards.
  • Safe Disposal of 5-Propyl-1,3,4-thiadiazol-2-amine in a Laboratory Setting. Benchchem.

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A Researcher's Guide to the Safe Handling of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Risks: A Structural Perspective

The molecular structure of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole incorporates several functional groups that inform the necessary safety precautions. The 1,3,4-thiadiazole ring system is a common scaffold in medicinal chemistry and can exhibit a range of biological activities.[1][2] Compounds containing this moiety may be harmful if swallowed, cause skin and eye irritation, and may lead to skin sensitization.[3][4][5][6][7] The presence of a sulfanyl (thioether) linkage and a phenoxy group also necessitates caution, as these can be found in compounds with varying toxicological profiles.[8] Therefore, a conservative approach to personal protection is warranted.

Core Personal Protective Equipment (PPE)

A thorough risk assessment should always precede the handling of any chemical. For 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole, the following PPE is mandatory to minimize exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact. Thiadiazole derivatives may cause skin irritation or allergic reactions.[3][7] Always inspect gloves for tears or punctures before use.
Eye Protection Safety glasses with side shields or chemical splash goggles.[9][10]To protect against accidental splashes. The use of a face shield in conjunction with goggles is recommended when handling larger quantities or if there is a significant risk of splashing.[8][11]
Body Protection Full-length laboratory coat.To protect skin and personal clothing from contamination.[9] For higher-risk procedures, consider chemical-resistant aprons or coveralls.[11][12]
Respiratory Protection Use in a well-ventilated area or fume hood.To avoid inhalation of any potential dust or aerosols.[4][13] If there is a significant risk of aerosolization and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[9]

Procedural Guidance: From Benchtop to Disposal

Adherence to a systematic workflow is critical for safety and experimental integrity. The following sections outline the procedural steps for handling, spill management, and disposal.

Handling and Use Protocol
  • Preparation : Before handling the compound, ensure that the work area, typically a fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Personal Protective Equipment : Don the appropriate PPE as detailed in the table above.

  • Weighing and Transfer : When weighing the solid compound, do so in a fume hood to minimize inhalation risk. Use a spatula for transfers and avoid creating dust.

  • In Solution : When working with the compound in solution, be mindful of potential splashes. Use appropriate glassware and handle with care.

  • Post-Handling : After use, thoroughly clean the work area. Decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly with soap and water after removing gloves.[3][5]

Spill and Leak Management

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.[9]

  • Evacuate and Ventilate : If the spill is significant, evacuate the immediate area and ensure adequate ventilation.[9][13]

  • Containment : For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[9] For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[10][13]

  • Collection : Place the contained material into a clearly labeled, sealed container for hazardous waste.[9][10]

  • Decontamination : Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.[9]

Disposal Plan

Proper disposal is a critical step in the chemical management lifecycle.

  • Waste Segregation : Do not mix 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Containerization : Store chemical waste in a compatible, sealed, and clearly labeled container.[3] The label should include the full chemical name and any associated hazard warnings.

  • Licensed Disposal : Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.[10] Do not dispose of this chemical down the drain or in regular trash.[5][9]

Visualizing the Workflow

To ensure clarity and adherence to safety protocols, the following diagrams illustrate the key decision-making processes.

cluster_0 Pre-Handling Checklist cluster_1 Handling Workflow Verify Fume Hood Operation Verify Fume Hood Operation Inspect PPE Inspect PPE Verify Fume Hood Operation->Inspect PPE Review Procedure Review Procedure Inspect PPE->Review Procedure Don PPE Don PPE Review Procedure->Don PPE Weigh/Transfer in Hood Weigh/Transfer in Hood Don PPE->Weigh/Transfer in Hood Perform Experiment Perform Experiment Weigh/Transfer in Hood->Perform Experiment Clean Workspace Clean Workspace Perform Experiment->Clean Workspace Doff PPE Doff PPE Clean Workspace->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Pre-handling and handling workflow for 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole.

cluster_spill Spill Response Protocol Spill Occurs Spill Occurs Evacuate & Ventilate Evacuate & Ventilate Spill Occurs->Evacuate & Ventilate Contain Spill Contain Spill Evacuate & Ventilate->Contain Spill Collect Waste Collect Waste Contain Spill->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Caption: Step-by-step protocol for managing spills of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole.

References

  • Benchchem. (n.d.). Safe Disposal of 1,2,3-Thiadiazole-4-carbaldehyde Oxime: A Procedural Guide.
  • Benchchem. (n.d.). Safe Disposal of 5-Methoxybenzo[d][9][3][10]thiadiazole: A Guide for Laboratory Professionals.

  • Vanderbilt Chemicals, LLC. (n.d.).
  • Chemsrc. (2026, March 4). 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole.
  • Villa. (n.d.).
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  • Thermo Fisher Scientific. (2025, December 22).
  • CPAChem. (n.d.).
  • Benchchem. (n.d.).
  • NextSDS. (n.d.). methyl 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)
  • Chemical.net. (2015, July 2).
  • Canadian Centre for Occupational Health and Safety. (2025, August 28). Landscaping - Pesticides - Personal Protective Equipment.
  • NextSDS. (n.d.). 2-(chloromethyl)-5-(methylsulfanyl)
  • UNH Extension. (n.d.). Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements [fact sheet].
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • MU Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides.
  • AK Scientific, Inc. (n.d.).
  • CropWatch - University of Nebraska–Lincoln. (2018, April 25). Proper PPE Prevents Pesticide Exposure.
  • Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs.
  • Fisher Scientific. (2025, December 19).
  • Ohioline. (2018, June 7). Personal Protective Equipment for Pesticides for Trainers and Supervisors.
  • PubChem. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole.
  • MilliporeSigma. (2025, October 7).
  • Centers for Disease Control and Prevention. (2019, August 6). Properly Using PPE to Avoid Illicit Drug Exposure for First Responders [Video]. YouTube.
  • ACS Publications. (2014, April 9).
  • Chemical Methodologies. (2022, April 13).
  • PMC. (n.d.). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors.
  • MDPI. (2024, January 6).

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。